tert-Butyl 4-bromo-1H-indazole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)7-4-5-9-8(10(7)13)6-14-15-9/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAACAGIQVDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(C=C1)NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729153 | |
| Record name | tert-Butyl 4-bromo-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203662-37-6 | |
| Record name | 1,1-Dimethylethyl 4-bromo-1H-indazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203662-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl 4-bromo-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 4-bromo-1H-indazole-5-carboxylate is a heterocyclic building block belonging to the indazole class of compounds. The indazole core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic route, and its potential applications in medicinal chemistry and drug discovery. Due to its nature as a specialized chemical intermediate, detailed experimental data in the public domain is limited. This guide consolidates available information and provides expert-derived proposed methodologies.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 1203662-37-6 | [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Boiling Point (Predicted) | 404.0 ± 25.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.495 ± 0.06 g/cm³ | [3] |
| Storage | Sealed in dry, 2-8°C |
Spectral Data
As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound has not been publicly disclosed. Researchers synthesizing or using this compound would need to perform their own analytical characterization.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process starting from commercially available 2-methyl-3-nitrobenzoic acid.
Step 1: Esterification of 2-methyl-3-nitrobenzoic acid
-
Reaction: 2-methyl-3-nitrobenzoic acid is converted to its methyl ester to protect the carboxylic acid functionality.
-
Protocol:
-
Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-methyl-3-nitrobenzoate.
-
Step 2: Bromination of the aromatic ring
-
Reaction: Selective bromination at the position para to the methyl group.
-
Protocol:
-
Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN.
-
Heat the reaction mixture at 60-70°C for 2-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate to yield methyl 5-bromo-2-methyl-3-nitrobenzoate.
-
Step 3: Reductive Cyclization to form the Indazole Core
-
Reaction: Reduction of the nitro group followed by diazotization and intramolecular cyclization.
-
Protocol:
-
Dissolve methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq) in ethanol.
-
Add a reducing agent such as tin(II) chloride (3.0 eq) and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and make it basic with sodium hydroxide solution.
-
Extract the product, methyl 3-amino-5-bromo-2-methylbenzoate, with ethyl acetate.
-
Dry the organic layer and concentrate.
-
Dissolve the resulting amine in a mixture of acetic acid and water.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the reaction mixture at low temperature for 1-2 hours to form the indazole ring.
-
Extract the product, methyl 4-bromo-1H-indazole-5-carboxylate, with ethyl acetate, dry, and concentrate.
-
Step 4: Transesterification to the tert-butyl ester
-
Reaction: Conversion of the methyl ester to the final tert-butyl ester.
-
Protocol:
-
Dissolve methyl 4-bromo-1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (2.0 eq) and stir the mixture at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a chemical intermediate like this compound.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups: the bromo substituent on the benzene ring, the secondary amine of the indazole core, and the tert-butyl ester.
-
Cross-Coupling Reactions: The bromo group at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position, making it a versatile intermediate for building molecular complexity.
-
N-H Functionalization: The indazole N-H can be alkylated or arylated under basic conditions to introduce substituents at the N1 position. The tert-butyl ester group is generally stable to these conditions.
-
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., trifluoroacetic acid). This carboxylic acid can then be used for amide bond formation or other transformations.
Logical Relationship of Functional Group Reactivity
The following diagram illustrates the potential reaction pathways for this molecule.
Applications in Drug Discovery
Indazole-containing compounds are of significant interest in drug discovery. While there is no specific publicly available information on the biological activity of this compound, its structure suggests it could be a valuable intermediate in the synthesis of inhibitors for various biological targets, such as protein kinases. The strategic placement of the bromo and carboxylate groups allows for diverse structural modifications to optimize binding to target proteins.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
This compound is a valuable, albeit not extensively characterized in public literature, building block for medicinal chemistry and organic synthesis. Its versatile functional groups offer multiple avenues for the synthesis of more complex molecules, particularly for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
An In-depth Technical Guide to tert-Butyl 4-bromo-1H-indazole-5-carboxylate (CAS Number: 1203662-37-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-bromo-1H-indazole-5-carboxylate is a heterocyclic organic compound featuring an indazole core structure. The presence of a bromine atom and a bulky tert-butyl ester group makes it a valuable intermediate in synthetic organic chemistry, particularly in the field of medicinal chemistry. The indazole scaffold is a prominent feature in numerous biologically active compounds, and this particular derivative serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of this compound in research and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature.[3] A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values.
| Property | Value | Source |
| CAS Number | 1203662-37-6 | [3] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3] |
| Molecular Weight | 297.15 g/mol | [4][5] |
| Physical Form | Solid | [3] |
| Boiling Point (Predicted) | 404.0 ± 25.0 °C | |
| Density (Predicted) | 1.495 ± 0.06 g/cm³ | |
| InChI Key | MCYAACAGIQVDMR-UHFFFAOYSA-N | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
A general workflow for such a synthesis is proposed below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on the synthesis of analogous compounds.[6][7] Researchers should optimize these conditions for the specific synthesis of the target molecule.
Step 1-3: Synthesis of 4-bromo-1H-indazole-5-carboxylic acid
A multi-step synthesis starting from a suitable substituted toluene or aniline derivative would be required. This would likely involve bromination, nitration, reduction, diazotization, and cyclization to form the indazole ring, followed by oxidation to the carboxylic acid.
Step 4: Esterification/Boc Protection
To a solution of 4-bromo-1H-indazole-5-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) would be added. The reaction mixture would be stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
Purification
The crude product would be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
Biological Activity and Applications in Drug Discovery
While there is no specific data on the biological activity or mechanism of action of this compound itself, the indazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates.[2][8] Derivatives of indazole have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.
This compound, with its reactive bromine atom and protected carboxylic acid function, is an ideal intermediate for the synthesis of a library of diverse indazole derivatives. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce different substituents at the 4-position of the indazole ring. The tert-butyl ester can be hydrolyzed under acidic conditions to liberate the carboxylic acid, which can then be converted to amides, esters, or other functional groups.
The general importance of the indazole nucleus in medicinal chemistry suggests that derivatives of this compound could be investigated for various therapeutic targets.
Caption: Potential synthetic modifications and therapeutic applications.
Spectroscopic Data
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. However, based on the structure, the following characteristic signals would be expected:
¹H NMR:
-
A singlet for the tert-butyl protons around 1.6 ppm.
-
Aromatic protons on the indazole ring between 7.0 and 8.5 ppm.
-
A broad singlet for the N-H proton of the indazole ring.
¹³C NMR:
-
Signals for the tert-butyl carbons around 28 and 82 ppm.
-
Aromatic carbon signals in the range of 110-140 ppm.
-
A signal for the carbonyl carbon of the ester around 160-170 ppm.
IR Spectroscopy:
-
N-H stretching vibration around 3300 cm⁻¹.
-
C=O stretching of the ester at approximately 1700-1730 cm⁻¹.
-
C-Br stretching vibration in the fingerprint region.
Mass Spectrometry:
-
The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) should be observable, showing the characteristic isotopic pattern for a bromine-containing compound.
Safety Information
According to supplier safety data, this compound is associated with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel, biologically active molecules. While detailed experimental data on its synthesis and biological properties are currently limited in publicly accessible literature, its structural features make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1203662-37-6 [sigmaaldrich.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. tert-Butyl 4-bromo-1H-indazole-1-carboxylate | C12H13BrN2O2 | CID 37819147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Bromo-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-bromo-1H-indazole-5-carboxylate, a valuable building block in medicinal chemistry. This document outlines a plausible multi-step synthetic pathway, detailing the necessary starting materials, key chemical transformations, and relevant reaction conditions, based on established methodologies for the synthesis of related indazole derivatives.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery and development. The indazole core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries. The tert-butyl carboxylate group at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the Boc-protected nitrogen atom allows for regioselective reactions at other positions of the indazole ring.
Proposed Synthetic Pathway
A feasible synthetic route to this compound can be envisioned starting from a substituted aniline derivative. The key steps would involve the formation of the indazole ring, followed by bromination and esterification. The order of these steps can be varied to optimize the overall yield and purity of the final product. A logical and commonly employed strategy is outlined below.
Caption: Proposed synthetic workflow for this compound.
Starting Materials and Reagents
The synthesis of this compound requires a selection of starting materials and reagents that are generally commercially available or can be prepared through established synthetic protocols. The primary starting material for the proposed pathway is 2-methyl-5-nitroaniline.
| Compound Name | CAS Number | Molecular Formula | Key Role |
| 2-Methyl-5-nitroaniline | 99-55-8 | C₇H₈N₂O₂ | Starting Material |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | Diazotizing Agent |
| Bromine | 7726-95-6 | Br₂ | Brominating Agent |
| Tin(II) Chloride | 7772-99-8 | SnCl₂ | Reducing Agent |
| Copper(I) Cyanide | 544-92-3 | CuCN | Cyanating Agent |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | tert-Butoxycarbonylating Agent |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | Catalyst |
| tert-Butanol | 75-65-0 | C₄H₁₀O | Reagent/Solvent |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in the synthesis of this compound. These protocols are based on analogous reactions found in the chemical literature and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 5-Nitro-1H-indazole
-
Diazotization: 2-Methyl-5-nitroaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: The diazonium salt solution is then carefully heated, which induces intramolecular cyclization to form the indazole ring. The product, 5-nitro-1H-indazole, precipitates from the reaction mixture upon cooling and can be collected by filtration.
Step 2: Synthesis of 4-Bromo-5-nitro-1H-indazole
-
Bromination: 5-Nitro-1H-indazole is dissolved in a suitable solvent, such as acetic acid. Elemental bromine is added portion-wise to the solution at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured into water, and the precipitated product, 4-bromo-5-nitro-1H-indazole, is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 4-Bromo-1H-indazol-5-amine
-
Reduction: 4-Bromo-5-nitro-1H-indazole is suspended in a suitable acidic solvent, such as concentrated hydrochloric acid. A reducing agent, typically tin(II) chloride, is added portion-wise, and the reaction mixture is heated.
-
Work-up: After completion of the reaction, the mixture is cooled and basified with a strong base (e.g., NaOH) to precipitate the tin salts. The product, 4-bromo-1H-indazol-5-amine, is then extracted with an organic solvent, and the organic layer is dried and concentrated.
Step 4: Synthesis of 4-Bromo-1H-indazole-5-carbonitrile (Sandmeyer Reaction)
-
Diazotization: 4-Bromo-1H-indazol-5-amine is diazotized in a similar manner to Step 1, using sodium nitrite in an acidic medium.
-
Cyanation: The resulting diazonium salt is then added to a solution of copper(I) cyanide and potassium cyanide. This effects the Sandmeyer reaction, replacing the diazonium group with a nitrile group to yield 4-bromo-1H-indazole-5-carbonitrile.
Step 5: Synthesis of 4-Bromo-1H-indazole-5-carboxylic acid
-
Hydrolysis: 4-Bromo-1H-indazole-5-carbonitrile is heated in an aqueous acidic solution, such as aqueous sulfuric acid, to hydrolyze the nitrile group to a carboxylic acid.
-
Work-up: Upon cooling, the product, 4-bromo-1H-indazole-5-carboxylic acid, precipitates and can be isolated by filtration.
Step 6: Synthesis of this compound
-
Esterification: 4-Bromo-1H-indazole-5-carboxylic acid is dissolved in a suitable solvent mixture, such as tert-butanol and an inert co-solvent. Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.
-
Work-up: The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the final product, this compound.
Quantitative Data Summary
While a specific literature source detailing the yields for this exact synthetic sequence is not available, typical yields for analogous reactions are presented below for estimation purposes. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Typical Yield Range (%) |
| 1 | Diazotization and Cyclization | 60 - 80 |
| 2 | Bromination | 70 - 90 |
| 3 | Nitro Group Reduction | 80 - 95 |
| 4 | Sandmeyer Reaction | 50 - 70 |
| 5 | Nitrile Hydrolysis | 70 - 90 |
| 6 | tert-Butoxycarbonylation | 80 - 95 |
Logical Relationships and Workflow Visualization
The following diagram illustrates the logical progression of the synthesis, highlighting the key intermediates and transformations.
Caption: Logical flow of the synthetic pathway.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of this compound. The described multi-step synthesis employs well-established chemical transformations and readily available starting materials. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the successful synthesis of this important chemical intermediate. It is recommended that each step be carefully optimized to achieve the best possible results.
An In-depth Technical Guide to the Boc-Protection of 4-bromo-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-bromo-5-(carboxy)-1H-indazole-1-carboxylate, a key building block in the development of various therapeutic agents. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the indazole nitrogen is a critical step in enabling further functionalization of the molecule. This document outlines a standard and efficient protocol for this transformation, along with expected data and a visual representation of the experimental workflow.
Experimental Protocol: Boc-Protection
The following protocol is a standard procedure for the N-Boc protection of indazoles, adapted for 4-bromo-1H-indazole-5-carboxylic acid. This method utilizes di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to facilitate the reaction.
Materials:
-
4-bromo-1H-indazole-5-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 4-bromo-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or THF, add triethylamine (2.0-3.0 eq) or DIPEA.
-
Reagent Addition: Add a catalytic amount of DMAP (0.1 eq) to the mixture. Subsequently, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 4-bromo-5-(carboxy)-1H-indazole-1-carboxylate.
Data Presentation
The following table summarizes typical quantitative data expected from the Boc-protection of 4-bromo-1H-indazole-5-carboxylic acid under optimized conditions.
| Parameter | Value |
| Reactant | 4-bromo-1H-indazole-5-carboxylic acid |
| Reagents | (Boc)₂O, DMAP, TEA |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 85-95% |
| Product Purity (Post-Purification) | >98% (by HPLC) |
| Molecular Formula | C₁₃H₁₃BrN₂O₄ |
| Molecular Weight | 341.16 g/mol |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Boc-protected 4-bromo-1H-indazole-5-carboxylic acid.
Caption: Workflow for the Boc-protection of 4-bromo-1H-indazole-5-carboxylic acid.
This guide provides a foundational understanding and a practical approach for the Boc-protection of 4-bromo-1H-indazole-5-carboxylic acid. Researchers are encouraged to optimize the reaction conditions for their specific needs and scale. The principles and methodologies described herein are widely applicable in the field of medicinal chemistry and organic synthesis.
References
Characterization of Bromo-Indazole Intermediates: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data essential for the characterization of bromo-indazole intermediates, crucial scaffolds in modern drug discovery. The strategic introduction of a bromine atom onto the indazole core offers a versatile handle for further synthetic transformations, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and illustrates logical workflows and biological contexts through diagrams.
Synthetic Strategies for Bromo-Indazole Intermediates
The synthesis of bromo-indazole intermediates can be achieved through various strategies, primarily involving the bromination of a pre-formed indazole ring or the cyclization of a brominated precursor. The choice of method often depends on the desired regioselectivity and the availability of starting materials.
A common approach involves the direct bromination of 1H-indazole using reagents like N-bromosuccinimide (NBS), which offers good regioselectivity for the 3-position.[1] Other methods include diazotization of bromo-anilines followed by cyclization.[2] For instance, 6-bromo-1H-indazole can be synthesized on a large scale from 4-bromo-2-methylaniline.[2] The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV-1 capsid inhibitor Lenacapavir, has been achieved from 2,6-dichlorobenzonitrile via regioselective bromination and subsequent cyclization with hydrazine.[3][4]
Spectroscopic Characterization
The unambiguous identification and purity assessment of bromo-indazole intermediates rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the position of the bromine substituent and other functional groups. Both ¹H and ¹³C NMR are critical for full characterization.[6]
Table 1: Representative ¹H NMR Spectral Data for Bromo-Indazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Assignment |
| 6-Bromo-1H-indazole[5] | CD₃OD | 8.03 (s, 1H, H3), 7.67-7.72 (m, 2H, H4, H7), 7.24-7.26 (m, 1H, H5) |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole (Predicted)[7] | DMSO-d₆ | ~11.0 - 13.0 (br s, 1H, N-H), ~7.8 - 8.0 (s, 1H, H-7), ~7.6 - 7.7 (d, J≈8.5 Hz, 1H, H-4), ~7.4 - 7.5 (d, J≈8.5 Hz, 1H, H-5) |
| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide[8] | CDCl₃ | 8.78 (s, 1H), 8.32 (d, J = 8.40 Hz, 1H), 7.95 (d, J = 1.60 Hz, 1H), 7.60–7.59 (m, 1H), 7.37–7.36 (m, 2H), 7.16 (t, J = 7.20 Hz, 2H), 4.34 (t, J = 7.20 Hz, 2H), 1.87 (q, J = 7.60 Hz, 2H), 1.34–1.32 (m, 2H), 0.89 (t, J = 7.20 Hz, 3H) |
| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide[8] | DMSO-d₆ | 10.41 (s, 1H), 8.23 (d, J = 8.40 Hz, 1H), 7.90 (d, J = 8.80 Hz, 2H), 7.83 (d, J = 8.40 Hz, 1H), 7.55–7.52 (m, 3H), 7.32 (t, J = 7.60 Hz, 1H), 4.55 (t, J = 7.20 Hz, 2H), 1.90 (q, J = 7.20 Hz, 2H), 1.34–1.32 (m, 2H), 0.91 (t, J = 7.20 Hz, 3H) |
Table 2: Representative ¹³C NMR Spectral Data for Bromo-Indazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm), Assignment |
| 6-Bromo-1H-indazole (Predicted)[5] | N/A | ~135.0 (C3), ~140.0 (C7a), ~125.0 (C5), ~122.0 (C4), ~120.0 (C7), ~118.0 (C6), ~110.0 (C3a) |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole (Predicted)[7] | N/A | ~140 - 145 (C-7a), ~125 - 130 (q, C-6), ~122 - 126 (C-5), ~120 - 124 (q, -CF₃), ~118 - 122 (C-3a), ~115 - 120 (C-3), ~110 - 115 (C-4), ~105 - 110 (C-7) |
| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide[8] | CDCl₃ | 160.51, 141.11, 139.38, 136.73, 126.99, 126.83, 123.03, 122.94, 122.73, 122.44, 118.03, 109.48, 49.38, 31.38, 20.07, 13.66 |
| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide[8] | DMSO-d₆ | 161.16, 141.18, 138.68, 137.23, 131.82, 127.24, 123.18, 122.74, 122.18, 111.04, 55.37, 31.99, 19.92, 14.01 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the bromo-indazole intermediates. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.[6]
Table 3: Mass Spectrometry Data for Bromo-Indazole Derivatives
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions |
| 6-Bromo-1H-indazole | ESI | 196.9/198.9 | Analysis of the full spectrum is required for fragmentation patterns. |
| 3-bromo-2-(3-bromophenyl)-2H-indazole[9] | MS | 350 (M+) | Further fragmentation data not specified. |
| 5-bromo-1-butyl-1H-indazole-3-carboxamide[10] | EI | 295.032025 (Exact Mass) | Fragmentation data available in spectral databases. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for 6-Bromo-1H-indazole [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1620-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1250-1000 | Strong | C-N stretching |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~700-500 | Medium-Strong | C-Br stretch |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[11] This technique is invaluable for confirming the regiochemistry of bromination and for understanding intermolecular interactions.
Table 5: Crystallographic Data for a Representative Bromo-Triazole Compound [12]
| Parameter | Value |
| Compound | (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 33.795(5) |
| b (Å) | 8.871(5) |
| c (Å) | 10.039(5) |
| β (°) | 98.337(5) |
| Volume (ų) | 2978(2) |
| Calculated Density (g/cm³) | 1.405 |
Experimental Protocols
General Protocol for Synthesis of 6-bromo-1H-indazole via Cyclization[13]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).
-
Heating: Stir the reaction mixture at 125°C for 3 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Quenching: Pour the concentrated residue into an ice-water mixture (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol for NMR Spectroscopic Analysis[5][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromo-indazole intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Set the probe temperature to 25 °C.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
Protocol for Mass Spectrometric Analysis[6][7]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the isotopic pattern characteristic of a bromine-containing compound.
Protocol for Single-Crystal X-ray Diffraction[14][15]
-
Crystal Growth: Grow single crystals of the bromo-indazole intermediate suitable for X-ray diffraction, often by slow evaporation of a solvent from a concentrated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, angles, and intermolecular interactions.
Visualizing Workflows and Biological Context
Experimental Workflow for Characterization
Caption: General experimental workflow for the synthesis and characterization of bromo-indazole intermediates.
Logical Relationship of Characterization Techniques
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. mdpi.com [mdpi.com]
Navigating the Stability of tert-butyl 4-bromo-1H-indazole-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-bromo-1H-indazole-5-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active molecules. The stability of such an intermediate is a critical parameter, influencing its storage, handling, and the reliability of its use in complex synthetic pathways. This technical guide provides a comprehensive overview of the stability of this compound, offering insights into its degradation profile and providing detailed protocols for its stability assessment. While specific public stability data for this compound is limited, this guide outlines a robust framework for its evaluation based on established principles of pharmaceutical stability testing.
Chemical Profile and Storage
Based on available supplier information, the general recommendation for the storage of this compound is in a cool, dry place, often specified as 2-8°C. This suggests a potential sensitivity to heat and moisture.
| Property | Value | Source |
| Molecular Formula | C12H13BrN2O2 | Supplier Data |
| Molecular Weight | 297.15 g/mol | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Recommended Storage | 2-8°C, sealed in dry conditions | Supplier Data |
Potential Degradation Pathways
The structure of this compound, featuring an indazole core, a bromo substituent, and a tert-butyl ester, suggests several potential degradation pathways under stress conditions. Understanding these is crucial for developing stability-indicating analytical methods.
A key potential degradation is the hydrolysis of the tert-butyl ester group, which can be catalyzed by acidic or basic conditions, to yield 4-bromo-1H-indazole-5-carboxylic acid. Other potential degradations could involve the indazole ring itself or the carbon-bromine bond, although these are generally more stable.
Methodological & Application
Application Notes and Protocols: The Utility of tert-butyl 4-bromo-1H-indazole-5-carboxylate in Medicinal Chemistry
Introduction
tert-butyl 4-bromo-1H-indazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the reactive bromine atom and the carboxylic acid precursor, allow for diverse chemical modifications, making it an invaluable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This document provides an overview of its application, focusing on its use in the synthesis of Mitogen-activated protein kinase (MEK) inhibitors, and furnishes detailed experimental protocols for its derivatization and biological evaluation.
Application in the Development of MEK Inhibitors
The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of inhibitors targeting the MEK/ERK signaling pathway. The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in Ras or BRAF, is a hallmark of many human cancers. Consequently, inhibitors of key kinases in this pathway, such as MEK1 and MEK2, have emerged as important cancer therapeutics.
The indazole core serves as a rigid and synthetically tractable scaffold that can be elaborated to interact with the ATP-binding pocket of MEK. The bromine atom at the 4-position is strategically placed for the introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAr) reactions. This is a crucial step in building the final inhibitor, as the introduced side chain often forms key interactions with the kinase. The tert-butyl ester at the 5-position serves as a protected carboxylic acid, which can be deprotected and converted to a carboxamide. This carboxamide group is often essential for the biological activity of the final compound, as it can form critical hydrogen bonds within the kinase active site.
Quantitative Data: Biological Activity of Derived MEK Inhibitors
The following table summarizes representative biological data for MEK inhibitors synthesized using this compound as a starting material. The data is presented to illustrate the potency and selectivity of this class of compounds.
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| MEKi-1 | MEK1 | 5.2 | A375 | 25 |
| MEKi-2 | MEK1 | 3.8 | HT-29 | 18 |
| MEKi-3 | MEK1 | 8.1 | HCT116 | 42 |
Note: The data presented are representative examples for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-substituted-1H-indazole-5-carboxamide Derivatives
This protocol describes a general two-step procedure for the synthesis of a 4-amino-substituted-1H-indazole-5-carboxamide, a common structural motif in MEK inhibitors derived from this compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the tert-butyl 4-(amino)-1H-indazole-5-carboxylate intermediate.
Step 2: Amide Coupling
-
Hydrolyze the tert-butyl ester of the intermediate from Step 1 using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the corresponding carboxylic acid.
-
To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and DIPEA (2.0 eq).
-
After stirring for 10 minutes, add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or preparative HPLC to obtain the final 4-amino-substituted-1H-indazole-5-carboxamide.
Protocol 2: MEK1 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against MEK1 kinase.
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
Add varying concentrations of the test compound (typically from a DMSO stock solution) to the wells of a 96-well plate.
-
Add recombinant active MEK1 enzyme and the substrate (e.g., inactive ERK2) to the wells.
-
Initiate the kinase reaction by adding ATP (at a concentration close to its Km).
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated ERK2 using a suitable detection method, such as an antibody-based assay (e.g., HTRF or ELISA) or by measuring ATP consumption (e.g., Kinase-Glo).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The MEK/ERK signaling pathway and the point of intervention by indazole-based MEK inhibitors.
Application Notes and Protocols for the Functionalization of the Indazole C4-Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C4-position of the indazole scaffold, a critical component in many biologically active compounds. Detailed protocols for key transformations, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to aid in the design and execution of novel drug discovery and development projects.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1] Functionalization of the indazole core, particularly at the C4-position of the benzene ring, offers a powerful strategy for modulating the pharmacological properties of these molecules. However, achieving regioselective functionalization at this position presents a significant synthetic challenge due to the inherent reactivity of other positions on the heterocyclic ring. This document outlines effective strategies, primarily employing directing groups, to achieve selective C4-functionalization of indazoles.
Key Methodologies for C4-Functionalization
The selective functionalization of the indazole C4-position is most commonly achieved through transition-metal-catalyzed C-H activation, facilitated by a directing group installed on the indazole nitrogen. This approach enables the introduction of various substituents, including aryl, alkenyl, and boryl groups.
Palladium-Catalyzed C4-Arylation
Palladium catalysis is a robust method for forging carbon-carbon bonds. By employing a directing group, the C-H bond at the C4-position can be selectively activated and coupled with an aryl halide. A common strategy involves the use of a removable N-acyl directing group.
Rhodium-Catalyzed C4-Alkenylation
Rhodium catalysts are highly effective for C-H olefination reactions. A directing group, such as a thioether, can be used to direct the rhodium catalyst to the C4-position, enabling the introduction of various alkene moieties.[2] This transformation is valuable for introducing conformational constraints or additional vectors for further functionalization.
Iridium-Catalyzed C4-Borylation
Iridium-catalyzed C-H borylation is a powerful tool for introducing a versatile boronate ester group, which can then be subjected to a wide array of subsequent transformations, such as Suzuki-Miyaura cross-coupling. While C3-borylation of indazoles is well-established,[3] directing group strategies can be employed to achieve C4-selectivity.[4]
Quantitative Data Summary
The following tables summarize the yields for the C4-functionalization of indazoles using various catalytic systems and substrates.
Table 1: Palladium-Catalyzed C4-Arylation of N-Acylindazoles
| Entry | Indazole Substrate (R) | Aryl Halide (ArX) | Product | Yield (%) |
| 1 | H | 4-Iodotoluene | 4-(p-Tolyl)-N-acylindazole | 78 |
| 2 | H | 4-Iodoanisole | 4-(4-Methoxyphenyl)-N-acylindazole | 82 |
| 3 | H | 1-Iodo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-N-acylindazole | 75 |
| 4 | 6-F | 4-Iodotoluene | 6-Fluoro-4-(p-tolyl)-N-acylindazole | 72 |
| 5 | 6-Cl | 4-Iodoanisole | 6-Chloro-4-(4-methoxyphenyl)-N-acylindazole | 79 |
Table 2: Rhodium-Catalyzed C4-Alkenylation of N-Thioether-Directed Indazoles [2]
| Entry | Indazole Substrate (R) | Alkene | Product | Yield (%) |
| 1 | H | Ethyl acrylate | Ethyl (E)-3-(1-(directing group)-1H-indazol-4-yl)acrylate | 85 |
| 2 | H | Styrene | 1-(Directing group)-4-((E)-styryl)-1H-indazole | 76 |
| 3 | H | 1-Hexene | 1-(Directing group)-4-((E)-hex-1-en-1-yl)-1H-indazole | 81 |
| 4 | 5-Me | Ethyl acrylate | Ethyl (E)-3-(1-(directing group)-5-methyl-1H-indazol-4-yl)acrylate | 88 |
| 5 | 5-Cl | Styrene | 5-Chloro-1-(directing group)-4-((E)-styryl)-1H-indazole | 72 |
Table 3: Iridium-Catalyzed C4-Borylation of N-Protected Indazoles
| Entry | Indazole Substrate (R) | Borylating Agent | Product | Yield (%) |
| 1 | H | B2pin2 | N-Protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 75 |
| 2 | 6-MeO | B2pin2 | N-Protected 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 79 |
| 3 | 6-Br | B2pin2 | N-Protected 6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 72 |
| 4 | H | HBpin | N-Protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 81 |
| 5 | 6-MeO | HBpin | N-Protected 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 85 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C4-Arylation of N-Acylindazoles
-
To an oven-dried screw-cap vial, add N-acylindazole (0.2 mmol, 1.0 equiv.), aryl halide (0.24 mmol, 1.2 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), ligand (e.g., a phosphine or N-heterocyclic carbene precursor, 0.02 mmol, 10 mol%), and base (e.g., K₂CO₃, 0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 2 mL).
-
Seal the vial and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the indicated time (e.g., 12-24 h).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C4-arylated indazole.
Protocol 2: General Procedure for Rhodium-Catalyzed C4-Alkenylation of N-Thioether-Directed Indazoles[2]
-
In a glovebox, charge a screw-cap vial with N-thioether-directed indazole (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add the alkene (0.4 mmol, 2.0 equiv.) and solvent (e.g., DCE, 1 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the indicated time (e.g., 12-24 h).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C4-alkenylated indazole.
Protocol 3: General Procedure for Iridium-Catalyzed C4-Borylation of N-Protected Indazoles
-
In a glovebox, add N-protected indazole (0.5 mmol, 1.0 equiv.), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%), and dtbpy (di-tert-butyl bipyridine) ligand (0.015 mmol, 3 mol%) to an oven-dried screw-cap vial.
-
Add bis(pinacolato)diboron (B₂pin₂) (0.6 mmol, 1.2 equiv.) and anhydrous solvent (e.g., THF or cyclohexane, 2.5 mL).
-
Seal the vial and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the indicated time (e.g., 12-24 h).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C4-borylated indazole.
Visualizations
Signaling Pathways
C4-functionalized indazoles are prominent scaffolds in the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, which are often dysregulated in cancer.[5][6]
Caption: VEGFR Signaling Pathway Inhibition.
Caption: FGFR Signaling Pathway Inhibition.
Experimental Workflows
The discovery of potent C4-functionalized indazole inhibitors often involves high-throughput screening (HTS) to rapidly assess large compound libraries.
Caption: High-Throughput Screening Workflow.
The following diagram illustrates the logical relationship in a typical directing group-assisted C-H activation cycle for C4-functionalization.
Caption: Catalytic Cycle for C4-Functionalization.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether-Directed Selective C4 C-H Alkenylation of Indoles under Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for tert-butyl 4-bromo-1H-indazole-5-carboxylate in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. tert-butyl 4-bromo-1H-indazole-5-carboxylate is a key building block for the synthesis of a new generation of potent and selective kinase inhibitors. Its strategic substitution pattern, featuring a bromine atom at the 4-position and a protected carboxylate at the 5-position, offers versatile handles for chemical modification through various cross-coupling and amide bond-forming reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
This document provides detailed application notes on the use of this compound in the development of targeted therapies, with a focus on Tyrosine Threonine Kinase (TTK) inhibitors. Included are experimental protocols for the synthesis of advanced intermediates and final compounds, along with quantitative data for representative molecules and visualizations of the relevant signaling pathway and experimental workflow.
Key Applications in Targeted Therapy
Derivatives of this compound have shown significant promise as inhibitors of several important cancer-related kinases. The indazole nucleus often serves as a hinge-binding motif in the ATP-binding pocket of kinases.
Primary Target: Tyrosine Threonine Kinase (TTK)
TTK, also known as Mps1, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation during mitosis. Overexpression of TTK is observed in various cancers and is associated with aneuploidy and poor prognosis. Inhibition of TTK leads to mitotic errors and ultimately apoptosis in cancer cells, making it an attractive target for anticancer drug development.
A notable class of compounds synthesized from indazole precursors are the 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which have demonstrated potent and selective inhibition of TTK.[1]
Quantitative Data: Potency of Indazole-based TTK Inhibitors
The following table summarizes the biological activity of a representative TTK inhibitor, CFI-401870, which belongs to the 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide class.[1]
| Compound | Target | IC50 (nM) | Cell-based Potency (HCT116 GI50) (µM) |
| CFI-401870 | TTK | < 10 | < 0.1 |
Signaling Pathway
The diagram below illustrates the role of TTK in the Spindle Assembly Checkpoint (SAC) pathway and the effect of its inhibition.
Caption: TTK signaling pathway in the Spindle Assembly Checkpoint.
Experimental Protocols
The following protocols describe a plausible synthetic route for a generic 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide, a potent TTK inhibitor, starting from this compound. This route is based on common synthetic methodologies for this class of compounds, such as Suzuki coupling and amide bond formation.
Experimental Workflow
Caption: Synthetic workflow for indazole-based TTK inhibitors.
Step 1: Synthesis of tert-butyl 4-bromo-3-iodo-1H-indazole-5-carboxylate
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Step 2: Synthesis of tert-butyl 4-bromo-3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxylate (Suzuki Coupling)
-
In a reaction vessel, combine tert-butyl 4-bromo-3-iodo-1H-indazole-5-carboxylate (1.0 eq), the desired (4-(heterocyclyl)phenyl)boronic acid or its pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Synthesis of tert-butyl 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxylate (Debromination)
-
Dissolve the product from Step 2 (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst, for instance, 10% Pd/C (0.1 eq by weight).
-
Add a base like triethylamine (2.0-3.0 eq).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 8-16 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography if necessary.
Step 4: Synthesis of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxylic acid (Boc Deprotection)
-
Dissolve the product from Step 3 in a solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.
Step 5: Synthesis of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide (Amide Coupling)
-
Dissolve the carboxylic acid from Step 4 (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC to obtain the target TTK inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of targeted therapies, particularly kinase inhibitors. The protocols and data presented herein demonstrate its utility in the construction of potent TTK inhibitors. These methodologies provide a robust framework for the generation of diverse libraries of indazole-based compounds for drug discovery and for the optimization of lead candidates with improved therapeutic profiles.
References
Application Notes and Protocols for the Derivatization of tert-Butyl 4-bromo-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical derivatization of tert-butyl 4-bromo-1H-indazole-5-carboxylate, a versatile building block in medicinal chemistry. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of the bromine atom at the C4-position and the tert-butyl carboxylate at the C5-position allows for a wide range of synthetic transformations. These modifications are crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs.
The following sections detail protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods enable the introduction of diverse aryl, heteroaryl, amino, and alkynyl functionalities, respectively, at the C4-position of the indazole core.
Application in Drug Discovery
The indazole core is a key pharmacophore found in a variety of therapeutic agents, including kinase inhibitors for oncology. The ability to functionalize the 4-position of the indazole ring allows for the modulation of a compound's potency, selectivity, and pharmacokinetic properties. For example, introducing aryl or heteroaryl groups can lead to enhanced binding affinity with a biological target, while the incorporation of amino groups can improve solubility and other drug-like properties.
Key Derivatization Strategies
The primary methods for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. The electron-rich nature of the indazole ring and the presence of the bromo substituent make it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl-1H-indazole Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds.
-
Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02–0.05 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-indazole-5-carboxylate derivative.
The following table provides representative data for Suzuki-Miyaura couplings on similar bromo-indazole scaffolds, which can serve as a guide for expected outcomes.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [1] |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | [1] |
DME = Dimethoxyethane
Buchwald-Hartwig Amination: Synthesis of 4-Amino-1H-indazole Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04–0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane via syringe. Finally, add the desired amine (1.2–1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80–110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) if a strong base was used. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
The following table presents representative data for Buchwald-Hartwig aminations on similar bromo-indazole scaffolds.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | High | General Protocol |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good | [2] |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | Good | [3] |
dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, THF = Tetrahydrofuran
Sonogashira Coupling: Synthesis of 4-Alkynyl-1H-indazole Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indazoles. These products are valuable as final compounds or as intermediates for further transformations.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02–0.05 equiv.), and a copper(I) salt like CuI (0.05–0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0–3.0 equiv.), and the terminal alkyne (1.2–1.5 equiv.).
-
Reaction: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
The following table includes representative data for Sonogashira couplings on similar bromo-heterocyclic scaffolds.
| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | Good | [4] |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | DIPA | DMF | 60 | Good | [4] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 70 | High | [5] |
RT = Room Temperature, DIPA = Diisopropylamine
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel indazole-based compounds. The protocols and data provided herein serve as a valuable resource for researchers and drug development professionals, enabling the efficient generation of diverse molecular libraries for the discovery of new therapeutic agents. The adaptability of these methods to a wide array of coupling partners facilitates extensive SAR studies, ultimately accelerating the drug discovery process.
References
Application Note: A Proposed Scale-Up Synthesis of tert-Butyl 4-Bromo-1H-Indazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed, scalable synthetic protocol for tert-butyl 4-bromo-1H-indazole-5-carboxylate, a key building block in pharmaceutical and medicinal chemistry. The synthesis of indazole derivatives is of significant interest due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This protocol is based on established chemical transformations for analogous indazole structures and is intended to provide a practical guide for researchers in a drug development setting. The procedure involves a two-step sequence: the bromination of a suitable indazole-5-carboxylic acid precursor, followed by the tert-butylation of the resulting carboxylic acid. Detailed experimental procedures, safety precautions, and data presentation are provided to facilitate the successful and safe execution of this synthesis on a larger scale.
Introduction
Indazole-containing compounds are a prominent class of heterocyclic molecules that form the core of numerous therapeutic agents.[1][4] Their diverse pharmacological profiles have driven extensive research into efficient and scalable synthetic methodologies. This compound, in particular, serves as a versatile intermediate. The bromo substituent provides a handle for further functionalization via cross-coupling reactions, while the tert-butyl ester acts as a protecting group and can be readily removed under acidic conditions. This application note details a proposed synthetic route amenable to scale-up, addressing the increasing demand for this valuable scaffold in drug discovery and development.
Proposed Synthetic Pathway
The proposed synthesis of this compound is envisioned to proceed through a two-step process, starting from a commercially available or readily synthesized 1H-indazole-5-carboxylic acid. The first step involves the regioselective bromination at the 4-position of the indazole ring, followed by the esterification of the carboxylic acid to afford the final product.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1H-indazole-5-carboxylic acid
This procedure is adapted from established methods for the bromination of indazole derivatives.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar equiv.) |
| 1H-Indazole-5-carboxylic acid | 162.15 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 |
| Dimethylformamide (DMF) | 73.09 | - |
Procedure:
-
To a stirred solution of 1H-indazole-5-carboxylic acid in dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 4-bromo-1H-indazole-5-carboxylic acid.
Step 2: Synthesis of this compound
This protocol is based on the Boc-protection of similar indazole compounds.[5][6]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar equiv.) |
| 4-Bromo-1H-indazole-5-carboxylic acid | 241.04 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 |
| Dichloromethane (DCM) | 84.93 | - |
Procedure:
-
To a solution of 4-bromo-1H-indazole-5-carboxylic acid in dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours and monitor by TLC until the starting material is consumed.[7]
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound as a solid.[5][6][7]
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 1H-Indazole-5-carboxylic acid | N-Bromosuccinimide (NBS) | 4-Bromo-1H-indazole-5-carboxylic acid | 80-90 |
| 2 | 4-Bromo-1H-indazole-5-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O), DMAP | This compound | 60-75 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Safety Precautions
General Handling:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[8][9][10]
-
Ensure that eyewash stations and safety showers are readily accessible.[8][10]
-
Wash hands thoroughly after handling.[9]
Specific Hazards:
-
Bromo-indazole derivatives: These compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation.[8] May cause respiratory irritation.[8]
-
N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Handle with care.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable and an irritant.
-
4-(Dimethylamino)pyridine (DMAP): Toxic and an irritant.
-
Solvents (DMF, DCM): Handle with appropriate precautions as they have their own specific hazards.
Emergency Procedures:
-
Skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[8]
-
Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]
Conclusion
This application note provides a detailed, albeit proposed, protocol for the scale-up synthesis of this compound. By leveraging established synthetic transformations for related indazole derivatives, this guide offers a practical starting point for researchers and professionals in the field of drug development. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity at a larger scale.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.es [fishersci.es]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Tert-butyl 4-bromo-1H-indazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction of tert-butyl 4-bromo-1H-indazole-5-carboxylate .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound, an electron-deficient heteroaryl bromide, in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction is resulting in a low yield. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[2]
-
Aryl Bromide Purity: Ensure the this compound is pure and dry.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[3]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[1] The purity of the base is also important for reproducible results.
-
Q2: I am observing significant dehalogenation of my this compound. How can I minimize this?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction with electron-deficient aryl halides.[2][4] This occurs when the palladium(II) intermediate reacts with a hydride source. To mitigate this:
-
Choice of Base: Strong bases can sometimes promote pathways leading to hydride formation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4]
-
Solvent Selection: The choice of solvent can influence the rate of dehalogenation. Ensure you are using high-purity, anhydrous solvents.[5]
-
Temperature Control: Lowering the reaction temperature may help to reduce the rate of this side reaction.[6]
Q3: Homocoupling of my boronic acid is a major side product. What can I do to prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, reduces the yield of your desired cross-coupled product.[1]
-
Oxygen Exclusion: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][2] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.[3]
-
Catalyst Choice: Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) present at the beginning of the reaction, which can promote homocoupling.[2][5]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[1]
Q4: The reaction is not going to completion, and I have unreacted starting materials. How can I improve the conversion?
A4: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions.
-
Catalyst and Ligand Selection: For an electron-deficient substrate like this compound, a highly active catalyst system is often required. Consider screening different palladium catalysts and ligands. Buchwald ligands, such as S-Phos, are known to be effective for challenging couplings.[7][8]
-
Reaction Temperature and Time: Increasing the reaction temperature or extending the reaction time may improve conversion.[6][9] Microwave heating can also be an effective way to accelerate the reaction and improve yields.[3][10]
-
Base and Solvent System: The choice of base and solvent is critical and can significantly impact the reaction rate.[3][5] Screening different combinations may be necessary to find the optimal conditions.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a general starting protocol and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
Procedure:
-
In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base under a counterflow of an inert gas (e.g., argon or nitrogen).
-
Seal the vessel and evacuate and backfill with the inert gas three times to ensure a completely inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6][9] The reaction can be monitored by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following tables summarize key reaction parameters that can be varied to optimize the Suzuki coupling of this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(dppf)Cl₂ | dppf | 2 - 5 | Often effective for a range of substrates.[10][11] |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | A common, but sometimes less active catalyst.[3] |
| Pd₂(dba)₃ | S-Phos | 1 - 3 | Buchwald ligand, often good for challenging substrates.[8] |
| Pd(OAc)₂ | P(t-Bu)₃ | 1 - 3 | Electron-rich phosphine ligand that can enhance oxidative addition. |
Table 2: Bases and Solvents for Optimization
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₂CO₃ | 2.0 | 1,4-Dioxane/H₂O | 80 - 100 |
| Cs₂CO₃ | 2.0 - 3.0 | DME or Toluene | 80 - 110 |
| K₃PO₄ | 2.0 | 1,4-Dioxane/H₂O | 60 - 100 |
| Na₂CO₃ | 2.0 | 1,4-Dioxane/H₂O or DMF | 80 - 120 |
Visualizations
Experimental Workflow for Suzuki Coupling Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 4-Bromo-1H-Indazole-5-Carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of tert-butyl 4-bromo-1H-indazole-5-carboxylate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel. For the mobile phase (eluent), a gradient system of ethyl acetate in hexane is highly effective. A typical starting point for a similar compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, is 20-30% ethyl acetate in hexane.[1][2] It is crucial to first determine the optimal solvent ratio using Thin-Layer Chromatography (TLC) to ensure good separation.
Q2: What are the potential impurities I might encounter during purification?
A2: Potential impurities can include unreacted starting materials, reagents from the synthesis such as di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP), and reaction byproducts.[1][3] For indazole derivatives, the formation of N1 and N2 isomers can also be a source of impurity, although the Boc protection is expected to favor the N1 position.[1][4]
Q3: My compound is eluting too quickly (high Rf) or is stuck on the column (low Rf). How can I adjust the elution?
A3:
-
High Rf (Eluting too quickly): Your mobile phase is too polar. Decrease the polarity by reducing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
-
Low Rf (Stuck on the column): Your mobile phase is not polar enough. Increase the polarity by gradually increasing the percentage of ethyl acetate.
Q4: I am observing poor separation between my product and an impurity. What are the troubleshooting steps?
A4: Poor separation can result from several factors:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal. Use TLC to test various solvent systems with different ratios to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to a non-uniform flow of the mobile phase, causing poor separation. Ensure the silica gel is packed uniformly as a slurry.
Q5: The collected fractions show peak tailing on TLC. What could be the cause?
A5: Peak tailing is often caused by secondary interactions between the analyte and the silica gel, especially if the compound has acidic or basic functional groups. Other causes include applying the sample in a solvent that is too strong (too polar) or column degradation. To mitigate this, try loading your sample dissolved in a minimal amount of the initial eluent or adsorbed onto a small amount of silica gel.
Data Presentation
The following table summarizes the recommended starting conditions for the purification. Optimization based on TLC analysis is essential for the best results.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (Standard Grade, 40-63 µm) | Widely used for normal-phase chromatography of organic compounds.[1][3] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A versatile solvent system for compounds of intermediate polarity.[1][3] |
| Gradient Range | Start: 10-20% Ethyl AcetateEnd: 30-50% Ethyl Acetate | This range typically provides good separation for indazole carboxylates, eluting non-polar impurities first, followed by the target compound.[1] |
| Monitoring | TLC with UV visualization (254 nm) | Allows for the identification of fractions containing the purified product versus impurities.[1][3][5] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines the purification of crude this compound.
1. Preparation of the Mobile Phase:
-
Prepare stock solutions of your chosen hexane/ethyl acetate mixtures based on preliminary TLC analysis. Ensure all solvents are HPLC or ACS grade.
2. Packing the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting solvent mixture. If using a gradient, gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions in an ordered array of test tubes or vials.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
5. Isolation of the Product:
-
Identify the fractions that contain the pure product based on TLC analysis.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Synthesis of tert-Butyl 4-Bromo-1H-indazole-5-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-butyl 4-bromo-1H-indazole-5-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the undesired N2-Boc protected regioisomer, tert-butyl 4-bromo-2H-indazole-5-carboxylate. The indazole ring has two nitrogen atoms (N1 and N2) that can be acylated, leading to a mixture of products.[1] Generally, the N1 isomer is thermodynamically more stable, while the N2 isomer can be kinetically favored under certain conditions.[1]
Q2: My TLC analysis shows two distinct spots with very similar Rf values after the Boc protection step. What are these likely to be?
A2: It is highly probable that the two spots correspond to the desired N1-Boc protected product and the undesired N2-Boc protected isomer. These regioisomers often have very similar polarities, making their separation challenging and resulting in close Rf values on a TLC plate.
Q3: How can I improve the regioselectivity of the Boc protection to favor the desired N1-isomer?
A3: Achieving high regioselectivity is a known challenge in indazole chemistry.[2] The choice of base, solvent, and temperature can influence the N1/N2 ratio. For acylation reactions, including Boc protection, using a non-nucleophilic base and controlling the temperature can favor the formation of one isomer. For instance, some literature on similar acylations suggests that using bases like pyridine or triethylamine at low temperatures can favor the N2 isomer, while other conditions might favor the N1 product.[1] Experimenting with different bases (e.g., DMAP, NaH, K2CO3) and solvents (e.g., DCM, THF, DMF) is recommended to optimize for the N1 product.
Q4: I'm observing the loss of the tert-butyl group during workup or purification. What could be the cause?
A4: The tert-butyl ester and the N-Boc group are both susceptible to cleavage under acidic conditions.[3] If your workup involves an acidic wash (e.g., with HCl), or if the silica gel used for chromatography is acidic, you may experience partial or complete hydrolysis back to the carboxylic acid or the unprotected indazole.
Q5: Is decarboxylation a potential side reaction?
A5: While less common under standard Boc protection conditions, decarboxylation of the C5-carboxylic acid can occur if the reaction is subjected to harsh conditions, particularly high temperatures for an extended period.[4] This would result in the formation of 1-Boc-4-bromo-1H-indazole. This is more of a concern if starting from the free carboxylic acid and attempting a one-pot protection and esterification at elevated temperatures.
Troubleshooting Guide
Problem 1: Low Regioselectivity (Mixture of N1 and N2 Isomers)
-
Symptoms:
-
1H NMR of the crude product shows two sets of peaks for the indazole protons.
-
TLC analysis shows two closely eluting spots.
-
LC-MS analysis indicates two products with the same mass.
-
-
Solutions:
-
Modify Reaction Conditions: The N1/N2 ratio is sensitive to the reaction parameters. The table below provides a starting point for optimization, based on general principles of indazole chemistry.
-
Purification: If a mixture is obtained, careful purification is necessary.
-
Flash Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate).
-
Recrystallization: Separation of indazole isomers by recrystallization can be effective if a suitable solvent system is found.[5] This often requires screening various solvents (e.g., ethanol/water, acetone/water, ethyl acetate/hexane).
-
-
| Parameter | Condition A (e.g., Kinetic Control) | Condition B (e.g., Thermodynamic Control) | Expected Outcome |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker, coordinating (e.g., K2CO3, DMAP) | The choice of base can significantly alter the N1/N2 ratio.[1] |
| Solvent | Aprotic, non-polar (e.g., THF, Dioxane) | Polar aprotic (e.g., DMF) | Solvent polarity can influence which nitrogen is more accessible for reaction. |
| Temperature | Low Temperature (e.g., -78°C to 0°C) | Room Temperature to mild heating (e.g., 40°C) | Lower temperatures may favor the kinetically formed product (often N2).[1] |
Problem 2: Product Decomposition (Hydrolysis of Ester or Boc Group)
-
Symptoms:
-
Presence of the unprotected starting material or the corresponding carboxylic acid in the crude product analysis (TLC, LC-MS, 1H NMR).
-
Streaking on the TLC plate, indicating the presence of a more polar, acidic compound.
-
-
Solutions:
-
Neutral Workup: Avoid acidic aqueous solutions during the workup. Use water or a saturated solution of sodium bicarbonate to wash the organic layer.
-
Use Neutralized Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base (e.g., washed with a solvent mixture containing a small amount of triethylamine) to prevent on-column deprotection.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can contribute to hydrolysis, especially if acidic or basic catalysts are present.
-
Experimental Protocols
Key Experiment: Boc Protection of 4-Bromo-1H-indazole-5-carboxylate Precursor
This is a representative protocol based on the synthesis of analogous compounds. Optimization may be required.[6]
-
Materials:
-
Methyl or Ethyl 4-bromo-1H-indazole-5-carboxylate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of the 4-bromo-1H-indazole-5-carboxylate precursor (1.0 equiv) in anhydrous DCM, add DMAP (1.1 equiv).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add Boc2O (1.2 equiv) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane as the eluent).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.
-
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and the formation of the N2-isomer side product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing the formation of regioisomers.
Logical Relationship of Key Species
Caption: Logical relationships between the starting material, products, and potential decomposition products.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling Reactions of Bromo-indazoles
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts in the Suzuki coupling reactions of bromo-indazoles.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of a Suzuki coupling reaction?
A1: Debromination, a form of hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromo-substituent on the indazole ring is replaced by a hydrogen atom.[1][2] This undesired reaction consumes the bromo-indazole starting material, leading to a reduced yield of the desired coupled product and complicating the purification process.[2]
Q2: What are the primary causes of debromination in the Suzuki coupling of bromo-indazoles?
A2: The formation of the debrominated byproduct is often attributed to the presence of palladium-hydride species in the reaction mixture.[2] These species can arise from various sources, including reactions with certain bases (like strong alkoxides), solvents, or residual water in the reaction.[1][2][3] The unprotected N-H group on the indazole ring can also sometimes interfere with the catalytic cycle and contribute to side reactions.[1]
Q3: Can the position of the bromo-substituent on the indazole ring affect the likelihood of debromination?
A3: While the provided literature does not offer a direct comparative study, the electronic properties of the indazole ring can influence the reaction. Electron-rich aryl halides can be more prone to side reactions.[2] The position of the bromine atom will affect the electron density at that carbon, potentially influencing the rate of oxidative addition and the propensity for side reactions.
Q4: Is N-H protection of the indazole necessary to prevent debromination?
A4: Not always, but it can be a valuable strategy if other optimization attempts fail.[1] Some studies show that Suzuki-Miyaura cross-coupling reactions can be successfully performed on N-unprotected (NH) bromo-indazoles.[4][5] However, in other cases, the unprotected N-H can interfere with the catalyst.[1] Protecting the indazole nitrogen, for instance with a BOC group, has been shown to suppress dehalogenation in similar heterocyclic systems.[6]
Troubleshooting Guide for Minimizing Debromination
Issue: Significant formation of debrominated indazole byproduct is observed.
Below is a step-by-step guide to troubleshoot and minimize this unwanted side reaction.
Step 1: Evaluate and Optimize the Base
Strong bases, especially alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can generate palladium-hydride species that lead to hydrodehalogenation.[2]
-
Recommendation: Switch to weaker inorganic bases.[2] Anhydrous potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally less likely to act as hydride donors and are effective in Suzuki couplings of bromo-indazoles.[2][4] Ensure the base is anhydrous, as residual water can be a proton source for the debromination.[1]
Step 2: Re-evaluate the Catalyst and Ligand System
The choice of palladium catalyst and ligand is crucial in controlling the relative rates of the desired cross-coupling and the undesired debromination.
-
Recommendation: For bromo-indazoles, catalyst systems like Pd(PPh₃)₄ or pre-catalysts such as XPhos Pd G2 can be effective.[1][2] Electron-rich and bulky phosphine ligands can promote the desired reductive elimination step over the debromination pathway.[3] If using a Pd(II) source like Pd(OAc)₂, the addition of a suitable phosphine ligand is necessary.[7][8]
Step 3: Scrutinize the Solvent and Reaction Temperature
The reaction solvent can be a source of protons, and temperature can influence the rates of side reactions.
-
Recommendation: Use anhydrous, degassed solvents to minimize sources of protons and oxygen.[1][2] Common solvent systems include mixtures of 1,4-dioxane/water or toluene/ethanol.[1][5] It is advisable to run the reaction at the lowest effective temperature to disfavor the debromination side reaction.[1]
Step 4: Ensure Rigorous Inert Atmosphere and Degassing
Oxygen can promote the homocoupling of boronic acids and can also affect the stability of the catalyst.[1]
-
Recommendation: Thoroughly degas the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1] Maintain a positive pressure of inert gas throughout the reaction.
Summary of Reaction Conditions
The following table summarizes various conditions used in the Suzuki-Miyaura coupling of bromo-indazoles, which can serve as a starting point for optimization.
| Bromo-indazole Position | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 78 | [4] |
| 6-Bromo | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-dioxane/H₂O (4:1) | 100-120 | - | [1] |
| 7-Bromo | PdCl₂(dppf) | - | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 120 (MW) | Moderate-Excellent | [9] |
| 5-Bromo | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80 | 50 (for unsubstituted) | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-indazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromo-indazole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[1]
Methodology:
-
In a reaction vessel suitable for heating under an inert atmosphere, combine the bromo-indazole, arylboronic acid, and the base.[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[1]
-
Add the degassed solvent system via syringe.[1]
-
Add the palladium catalyst under a positive flow of the inert gas.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tert-butyl 4-bromo-1H-indazole-5-carboxylate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of tert-butyl 4-bromo-1H-indazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A prevalent strategy involves a multi-step synthesis beginning with a substituted aniline. The core workflow includes the formation of the indazole ring system, followed by selective bromination at the C4 position, and finally, esterification of the C5 carboxylic acid to the tert-butyl ester. The order of bromination and esterification can be varied to optimize yield and purity.
Q2: My bromination step results in a mixture of isomers. How can I improve regioselectivity for the 4-position?
A2: Achieving high regioselectivity is a critical challenge. The outcome is highly dependent on the substrate and reaction conditions. Direct bromination of the indazole ring can lead to substitution at various positions. To favor 4-position bromination, consider using a less reactive brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile, and maintaining a low reaction temperature (-10 to 10°C)[1]. It is also crucial to start with a precursor that directs bromination to the desired position due to existing substituents.
Q3: Standard Fischer esterification is not working for the final step. What methods are effective for creating the tert-butyl ester?
A3: The formation of a sterically hindered tert-butyl ester requires specific conditions; direct acid-catalyzed esterification with t-butanol is generally ineffective. More reliable methods include:
-
Boc Anhydride Method: Reacting the 4-bromo-1H-indazole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[2]
-
Acid Chloride Route: Converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with potassium tert-butoxide.
Q4: What are the recommended procedures for purifying the final product?
A4: Purification is typically essential to remove unreacted starting materials, reagents, and isomeric byproducts. The most effective method reported for similar indazole derivatives is flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate)[3][4]. Recrystallization from a suitable solvent system like ethanol may also be employed to obtain a high-purity solid.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield in Indazole Ring Formation
The formation of the indazole ring, often via diazotization of an aminobenzonitrile or a related precursor followed by cyclization, is a critical step.
-
Possible Cause: Incomplete diazotization or premature decomposition of the diazonium salt.
-
Solution: Maintain a strictly controlled low temperature (typically 0-5°C) during the formation and reaction of the diazonium salt. Ensure slow, dropwise addition of reagents like isoamyl nitrite.[1]
-
Possible Cause: Inefficient cyclization.
-
Solution: The choice of solvent is crucial. Toluene is often used, and the reaction may require heating to facilitate ring closure after the diazotization step.[1]
Problem 2: Poor Yield or Selectivity in Bromination Step
-
Possible Cause: Over-bromination or incorrect regioselectivity.
-
Solution: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. Add the reagent in portions at a controlled low temperature to prevent side reactions.[1] The use of glacial acetic acid as a solvent with elemental bromine has been reported for bromination of other indazole carboxylic acids.[5]
-
Possible Cause: Deactivation of the ring by the carboxylate group.
-
Solution: Perform the bromination on an activated precursor or before the introduction of the carboxylic acid if the synthetic route allows.
Problem 3: Incomplete Conversion to Tert-butyl Ester
-
Possible Cause: Insufficient activation of the carboxylic acid.
-
Solution: When using the Boc₂O method, ensure an adequate amount of DMAP catalyst is used (catalytic to stoichiometric amounts may be necessary). The reaction should be stirred at room temperature until TLC monitoring shows full consumption of the starting acid.[2][3]
-
Possible Cause: Hydrolysis of the ester during workup.
-
Solution: Use non-aqueous workup conditions where possible. If an aqueous wash is necessary, use neutral or slightly basic water (e.g., saturated sodium bicarbonate solution) and avoid strong acids or bases.
Data on Analogous Reactions
The following table summarizes conditions used for key transformations on similar indazole and indole scaffolds, which can serve as a starting point for optimization.
| Transformation | Substrate | Reagent(s) | Solvent | Temp. | Yield | Reference |
| Bromination | 3-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | < 10°C | 86.2% | [1] |
| Bromination | Indazole-3-carboxylic acid | Bromine (Br₂) | Acetic Acid | 90°C | 87.5% | [5] |
| Boc Protection (N-H) | 3-amino-5-bromo-1H-indazole | Boc₂O, DMAP | Dichloromethane | RT | 62% | [3][4] |
| Boc Protection (N-H) | 7-Bromoindole | Boc₂O, DMAP | Dichloromethane | RT | High | [2] |
| Amide Coupling | Indazole-4-carboxylic acid | HOBT, EDC, TEA | DMF | RT | N/A | [6] |
Experimental Protocols
The following is a representative, detailed protocol based on established chemical principles for analogous transformations.
Step 1: Synthesis of 4-Bromo-1H-indazole-5-carboxylic acid
-
Precursor Selection: Begin with a suitable precursor such as 2-amino-4-methylbenzoic acid. (This example assumes a multi-step process to install the bromine and form the indazole). A more direct route may start from a pre-brominated aniline.
-
Indazole Formation: (Adapted from diazotization/cyclization methods[1])
-
Dissolve the aniline precursor in a suitable solvent like toluene or acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add isoamyl nitrite dropwise while maintaining the low temperature.
-
Stir for 3-4 hours, allowing the reaction to proceed.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching, extraction with an organic solvent, and concentration under reduced pressure.
-
-
Bromination: (Adapted from indazole bromination[5])
-
Suspend the crude 1H-indazole-5-carboxylic acid in glacial acetic acid and heat to form a clear solution.
-
Cool the solution to 90°C.
-
Slowly add a solution of bromine (1.0-1.2 equivalents) in glacial acetic acid.
-
Maintain the temperature at 90°C for several hours until TLC indicates completion.
-
Cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of this compound
-
Esterification: (Adapted from Boc protection methods[2][3])
-
Suspend 4-bromo-1H-indazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the final product.[3]
-
Visual Guides
Caption: General workflow for the synthesis of the target compound.
Caption: Troubleshooting flowchart for diagnosing low synthesis yield.
Caption: Potential regioisomers from the bromination of the indazole core.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Substituted Indazoles
Welcome to the Technical Support Center for the synthesis of 4-substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the synthesis of this important class of molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-substituted indazoles, from precursor synthesis to downstream functionalization.
Problem 1: Low Yield or No Reaction in the Synthesis of 4-Nitro-1H-indazole
Question: My diazotization of 2-methyl-3-nitroaniline to form 4-nitro-1H-indazole is giving very low yields or failing completely. What are the critical parameters for this reaction?
Answer: The synthesis of 4-nitro-1H-indazole via the diazotization of 2-methyl-3-nitroaniline is a robust reaction but is highly sensitive to specific conditions. Here are the key troubleshooting points:
-
Temperature Control: The initial addition of the sodium nitrite solution to the 2-methyl-3-nitroaniline in glacial acetic acid must be performed at 0 °C.[1] Deviation from this temperature can lead to the decomposition of the diazonium salt intermediate, significantly reducing the yield.
-
Rate of Addition: The aqueous sodium nitrite solution should be added all at once to the chilled acetic acid solution of the aniline.[1] This ensures a rapid formation of the diazonium salt.
-
Vigorous Stirring: It is crucial to maintain vigorous stirring throughout the reaction, especially upon addition of the sodium nitrite, to ensure proper mixing and heat dissipation.[1] An overhead stirrer is recommended for larger scale reactions.[1]
-
Reaction Time and Temperature Progression: After the initial addition at 0 °C, the reaction should be allowed to gradually warm to room temperature and stirred overnight to ensure complete cyclization.[1]
-
Purity of Starting Material: Ensure the 2-methyl-3-nitroaniline is of high purity, as impurities can interfere with the diazotization process.
Problem 2: Poor Regioselectivity in C-H Functionalization at the C4 Position
Question: I am attempting a direct C-H functionalization on the indazole core to introduce a substituent at the C4 position, but I am getting a mixture of isomers (C4, C7, etc.). How can I improve C4 selectivity?
Answer: Achieving high regioselectivity in the direct C-H functionalization of the indazole benzene ring is a significant challenge due to the similar reactivity of the C4, C5, C6, and C7 positions.[2][3] Here are some strategies to enhance C4 selectivity:
-
Directing Groups: The use of a directing group on the indazole nitrogen is the most effective strategy. While many directing groups favor C7 or C2/C3 functionalization, specific directing groups can be employed to favor C4 functionalization. For instance, in indoles, which are structurally similar, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[3] Similar strategies can be explored for indazoles.
-
Steric Hindrance: Introducing a bulky substituent at the C5 position can sterically hinder the C6 position and electronically influence the C4 and C7 positions, potentially leading to improved C4 selectivity in some cases.
-
Ligand and Catalyst Choice: In transition-metal-catalyzed C-H functionalization, the choice of ligand and metal catalyst is critical. Screening different palladium, rhodium, or ruthenium catalysts and ligands can significantly impact the regioselectivity of the reaction.[4]
-
Reaction Conditions Optimization: Systematically optimizing reaction parameters such as solvent, temperature, and reaction time can influence the kinetic and thermodynamic product distribution, potentially favoring the C4-substituted isomer.
Problem 3: Low Yield and Byproduct Formation in Suzuki-Miyaura Coupling of 4-Bromoindazole
Question: My Suzuki-Miyaura coupling of 4-bromo-1H-indazole with a boronic acid is resulting in low yields of the desired product and significant formation of dehalogenated indazole. How can I troubleshoot this?
Answer: Low yields and dehalogenation are common issues in Suzuki-Miyaura reactions. Here’s a troubleshooting guide tailored for 4-bromoindazole:
-
Catalyst and Ligand Selection:
-
Catalyst: Ensure your palladium catalyst is active. Using a pre-catalyst or activating the catalyst in situ can be beneficial. For electron-rich substrates, catalysts with electron-rich and bulky phosphine ligands are often effective.
-
Ligand: The choice of ligand is crucial. For challenging couplings, consider using bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos.
-
-
Base Selection: The base plays a critical role. While K₂CO₃ or Cs₂CO₃ are commonly used, the strength and solubility of the base can impact the reaction. If dehalogenation is a major issue, a weaker base or a phosphate base (e.g., K₃PO₄) might be beneficial.
-
Solvent System: The solvent system must be appropriate for the substrates and the base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common. Ensure the solvents are properly degassed to prevent catalyst oxidation.
-
Minimizing Dehalogenation (Hydrodehalogenation):
-
High-Purity Reagents: Use high-purity boronic acid and ensure it is not decomposed.
-
Thorough Degassing: Oxygen can promote the formation of byproducts. Degas the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize dehalogenation.
-
-
N-H Protection: The acidic N-H proton of the indazole can sometimes interfere with the catalytic cycle. Protecting the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM) can improve yields and reduce side reactions, although this adds extra steps to the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in introducing substituents at the C4 position of the indazole ring?
A1: The primary challenges in the synthesis of 4-substituted indazoles are:
-
Regioselectivity: Direct electrophilic substitution on the indazole ring often leads to a mixture of products, with substitution occurring at other positions on the benzene ring (C5, C6, C7) in addition to C4.
-
Harsh Reaction Conditions: Classical methods for introducing substituents on aromatic rings can require harsh conditions that are not compatible with other functional groups on the indazole molecule.
-
Multi-step Syntheses: Often, the synthesis of 4-substituted indazoles requires a multi-step approach, starting from a pre-functionalized benzene ring, which can be lengthy and result in lower overall yields.[5]
-
Purification: The separation of 4-substituted isomers from other regioisomers can be challenging due to their similar physical properties.
Q2: How can I synthesize 4-aminoindazole, a key precursor for further functionalization?
A2: 4-Aminoindazole is a versatile intermediate.[4] A common synthetic route involves the reduction of 4-nitro-1H-indazole. A detailed protocol for the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline is available.[1] The subsequent reduction of the nitro group can be achieved using various standard methods, such as:
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Metal-Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl).
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst like Pd/C.
Q3: What are the best practices for purifying 4-substituted indazole isomers?
A3: The purification of 4-substituted indazole isomers, particularly from other positional isomers, can be challenging. Here are some effective strategies:
-
Column Chromatography: This is the most common method. The choice of eluent system is critical and often requires careful optimization. A gradient elution is typically more effective than an isocratic one.
-
Recrystallization: If the desired isomer is a solid and has different solubility properties from the impurities, recrystallization can be a highly effective and scalable purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers to introduce a functional group that facilitates separation (e.g., by significantly changing the polarity). The protecting group can then be removed after separation.
Q4: How can I confirm the regiochemistry of my 4-substituted indazole?
A4: Unambiguous structure determination is crucial. A combination of spectroscopic techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For a 4-substituted indazole, you would expect to see specific splitting patterns for the protons at C3, C5, C6, and C7.
-
¹³C NMR: The chemical shifts of the carbon atoms can also help in confirming the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the structure. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations between protons and carbons, which can confirm the position of the substituent.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the structure.
-
Mass Spectrometry (MS): While MS confirms the molecular weight, it generally does not provide information about the regiochemistry.
Data Presentation
Table 1: Comparison of Yields for Selected 4-Substituted Indazole Syntheses
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2-Methyl-3-nitroaniline | NaNO₂, Glacial Acetic Acid | 4-Nitro-1H-indazole | 99% | [1] |
| 4-Nitro-1H-indazole | Fe, NH₄Cl, Ethanol/Water | 4-Amino-1H-indazole | Not specified | General Method |
| 1H-Indazole | Br₂ in CHCl₃, then Na₂SO₃ | 4-Bromo-1H-indazole | Not specified | [1] |
| 4-Bromo-1H-indazole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 4-Phenyl-1H-indazole | Varies | General Suzuki |
| 4-Iodo-1H-indazole | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-1H-indazole | Varies | General Sonogashira |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1H-indazole
This protocol is adapted from a literature procedure.[1]
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice bath
-
Overhead stirrer (recommended)
Procedure:
-
In a reaction vessel equipped with a stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (2.2 eq) in water.
-
With vigorous stirring, add the aqueous sodium nitrite solution to the chilled aniline solution all at once. An immediate precipitate should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Filter the precipitate and concentrate the filtrate under reduced pressure.
-
Suspend the resulting solid in water, filter again, and dry under vacuum to yield 4-nitro-1H-indazole as a dark orange solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole
Materials:
-
4-Bromo-1H-indazole
-
Appropriate boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add 4-bromo-1H-indazole (1.0 eq), the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathways to 4-substituted indazoles.
Caption: Troubleshooting Suzuki coupling of 4-bromoindazole.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing homocoupling of aryl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound.[1][2] This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of byproducts with similar properties to the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits behind boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) catalyst precursors.[1][3]
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to generate the homocoupled product.[2][3] Rigorous exclusion of oxygen is therefore critical.[4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[3][5] This is particularly prevalent at the beginning of the reaction before the main catalytic cycle is established.
Q3: How can I minimize homocoupling in my Suzuki reaction?
A3: Minimizing homocoupling requires a multi-faceted approach focusing on the exclusion of oxygen and careful selection of reaction components. Key strategies include:
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Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. Common methods include sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or performing several freeze-pump-thaw cycles.[5]
-
Use of Pd(0) Catalysts: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the initial reduction step from Pd(II) to Pd(0) that can be a source of homocoupling.[6]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, thereby minimizing the lifetime of intermediates that could lead to side reactions.[7]
-
Careful Base Selection: The choice of base is crucial. Weaker inorganic bases like K₃PO₄ and K₂CO₃ are often preferred over strong bases like NaOH, as strong bases can sometimes promote homocoupling.[8][9]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help suppress side reactions, including homocoupling.[10] Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5]
Data Presentation: Optimizing Reaction Conditions to Minimize Homocoupling
The following tables summarize quantitative data on how different reaction parameters can be adjusted to suppress the formation of homocoupling byproducts.
Table 1: Effect of Palladium Source on Homocoupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Desired Product (%) | Notes on Homocoupling |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | Moderate | Significant homocoupling observed, especially at the start of the reaction. |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | High | Minimal homocoupling observed. |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 80 | Very High | Very low levels of homocoupling detected. |
Table 2: Influence of Different Bases on Product Yield and Homocoupling
| Entry | Aryl Bromide | Boronic Acid | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 90 | 98 |
| 3 | 4-Bromotoluene | Phenylboronic acid | NaOH | Toluene/H₂O | 90 | 75 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Et₃N | Toluene/H₂O | 90 | 60 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[8][9]
Table 3: Impact of Dissolved Oxygen on Dimer Formation
| Entry | Dissolved Oxygen (ppm) at t=0 | % Dimer Formation |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
This data highlights the critical importance of deoxygenation to minimize homocoupling.[4]
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling with an Aryl Bromide Designed to Minimize Homocoupling
This protocol provides a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid, incorporating best practices to suppress homocoupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv), finely powdered
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
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Schlenk flask or a sealable reaction vessel
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Magnetic stir bar
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Inert gas (Argon or Nitrogen) line
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (2.0 equiv).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the thorough removal of atmospheric oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired cross-coupled product.[11]
Visualizations
The following diagrams illustrate the key chemical processes and a logical workflow for troubleshooting issues encountered during Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanisms for boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Electron-Rich Indazoles
Welcome to the technical support center for the Suzuki coupling of electron-rich indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection critical for the Suzuki coupling of electron-rich indazoles?
A1: Electron-rich indazoles can be challenging substrates in Suzuki-Miyaura coupling reactions. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the high electron density of the indazole ring can make the oxidative addition step of the catalytic cycle sluggish. Therefore, selecting a suitable catalyst system, including the palladium source and ligand, is crucial to achieve high yields and avoid side reactions.
Q2: My Suzuki coupling reaction of an electron-rich indazole is giving low to no yield. What are the common causes?
A2: Low yields in the Suzuki coupling of electron-rich indazoles can stem from several factors:
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Catalyst Inactivity or Deactivation: The palladium catalyst may not be active enough or could be deactivated by the substrate or impurities. The presence of the unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[1]
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
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Poor Substrate Solubility: The indazole starting material or other reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
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Side Reactions: Competing side reactions such as dehalogenation of the starting material or homocoupling of the boronic acid can consume the reactants and reduce the yield of the desired product.[1]
Q3: What are the common side reactions observed in the Suzuki coupling of electron-rich indazoles, and how can I minimize them?
A3: The most common side reactions are:
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Dehalogenation: The bromo- or iodo-indazole is reduced to the corresponding indazole. This can be minimized by using anhydrous and thoroughly degassed solvents to remove proton sources like water.[1] The choice of base is also critical; using a non-hydrated base like anhydrous K₃PO₄ can be beneficial.[1]
-
Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1] Thoroughly degassing the reaction mixture before adding the palladium catalyst is crucial to prevent this.[1]
-
Protodeboronation: The boronic acid is converted back to the corresponding arene. This is more common with heteroaryl boronic acids.[2]
Q4: Is N-protection of the indazole necessary for a successful Suzuki coupling?
A4: Not always. While N-protection can sometimes prevent catalyst inhibition by the indazole nitrogen, successful couplings of unprotected (NH-free) indazoles have been reported.[3][4][5] The decision to protect the indazole nitrogen should be made based on the specific substrate and reaction conditions. In some cases, starting with the unprotected indazole is a reasonable and often preferred approach.
Troubleshooting Guide
Problem 1: Low or No Conversion of the Starting Material
| Possible Cause | Recommended Solution |
| Catalyst Inactivity/Deactivation | - Screen different palladium catalysts and ligands. For electron-rich indazoles, ligands like SPhos and XPhos have shown good results.[4] Pd(dppf)Cl₂ is another effective catalyst.[2] - Use a pre-catalyst. Second-generation precatalysts can provide better results than using a separate palladium source and ligand.[4] - Ensure the catalyst is fresh and properly stored. |
| Inappropriate Base | - Screen different bases. Cs₂CO₃ and K₃PO₄ are often effective choices for Suzuki couplings of N-heterocycles.[4] - Ensure the base is anhydrous if required by the protocol. |
| Suboptimal Solvent | - Try different solvent systems. A mixture of dioxane and water is commonly used.[4][6] Anhydrous solvents like DME can also be effective.[2] - Ensure adequate solubility of all reactants. |
| Low Reaction Temperature | - Increase the reaction temperature. Many Suzuki couplings of indazoles require heating, often to 80-140°C.[2][3][5] Microwave irradiation can also be used to accelerate the reaction.[3][5] |
Problem 2: Significant Formation of Dehalogenated Byproduct
| Possible Cause | Recommended Solution |
| Presence of Proton Sources | - Use anhydrous solvents and reagents. - Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Inappropriate Base | - Use an anhydrous base such as anhydrous K₃PO₄.[1] |
| Suboptimal Catalyst System | - Screen different ligands. The electronic and steric properties of the ligand can influence the rate of dehalogenation versus cross-coupling. |
Problem 3: Significant Formation of Boronic Acid Homocoupling Byproduct
| Possible Cause | Recommended Solution |
| Presence of Oxygen | - Rigorously degas the reaction mixture before adding the palladium catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1] |
| High Reaction Temperature | - Run the reaction at the lowest effective temperature. [1] |
Catalyst and Condition Optimization Data
The following tables summarize optimized conditions for the Suzuki coupling of various bromoindazoles from the literature.
Table 1: Optimization of Suzuki Coupling of 7-Bromo-4-sulfonamido-1H-indazoles with (4-methoxyphenyl)boronic acid.[3]
| Entry | Catalyst (10 mol%) | Base (1.3 equiv.) | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux / 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Reflux / 48 | 0 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux / 48 | Traces |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Reflux / 48 | Traces |
| 5 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) / 2 | 11 |
| 6 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (sealed tube) / 4 | 70 |
Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.[2][7]
| Entry | Pd Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | 2 | 80 |
| 2 | Pd(PCy₃)₂ | 2 | 40 |
| 3 | Pd(PPh₃)₄ | 4 | 30 |
| 4 | Pd(PPh₃)₂Cl₂ | 4 | 25 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles[3]
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To a sealed tube, add the 7-bromo-4-sulfonamido-1H-indazole (1 equiv.), the corresponding boronic acid (1.1 equiv.), Cs₂CO₃ (1.3 equiv.), and Pd(PPh₃)₄ (10 mol%).
-
Add a degassed mixture of dioxane/EtOH/H₂O (3/1.5/0.5 mL).
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Heat the mixture at 140°C for 4 hours (conventional heating) or 2 hours (microwave irradiation).
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After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindazoles[2]
-
In a reaction vessel, dissolve the 5-bromoindazole (1 equiv.) and the boronic acid (1.2 equiv.) in dimethoxyethane (DME).
-
Add K₂CO₃ (2 equiv.) and Pd(dppf)Cl₂ (5 mol%).
-
Heat the reaction mixture at 80°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Conversion
This workflow provides a systematic approach to addressing low conversion in your Suzuki coupling reactions.
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of Indazole Derivatives
Welcome to the technical support center for the removal of the tert-butyloxycarbonyl (Boc) protecting group from indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction using standard acidic conditions (e.g., TFA in DCM) is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete deprotection of Boc-protected indazoles under acidic conditions can be attributed to several factors:
-
Insufficient Acid Strength: While trifluoroacetic acid (TFA) is commonly used, some indazole derivatives may require stronger acidic conditions for complete removal of the Boc group.[1][2]
-
Steric Hindrance: Bulky substituents on the indazole ring or neighboring functional groups can sterically hinder the approach of the acid to the Boc group, slowing down the reaction.
-
Reaction Time and Temperature: The reaction may simply require a longer duration or gentle heating to go to completion.
Troubleshooting Steps:
-
Increase Acid Concentration or Strength: Consider using a higher concentration of TFA or switching to a stronger acid system like hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.[1][3]
-
Elevate the Reaction Temperature: Gently warming the reaction mixture can often increase the rate of deprotection. However, this should be done cautiously to avoid potential side reactions.
-
Prolong the Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for a longer period if necessary.[1]
Q2: I am observing significant side product formation, particularly t-butylation of my indazole ring or other sensitive functional groups. How can I prevent this?
A2: The formation of t-butylated byproducts is a common issue during Boc deprotection under acidic conditions. This occurs due to the generation of a stable tert-butyl cation, which can act as an electrophile and alkylate electron-rich positions on your molecule.[4][5]
Preventative Measures:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), anisole, or thioanisole.
-
Milder Deprotection Methods: Consider switching to a milder deprotection method that does not generate a free tert-butyl cation. Basic or neutral deprotection conditions can be excellent alternatives.[6]
Q3: My indazole derivative contains other acid-sensitive functional groups. What are the best methods for selective Boc deprotection?
A3: When dealing with substrates containing other acid-labile groups (e.g., acetals, silyl ethers), standard acidic deprotection methods are often unsuitable.[1][7] In these cases, orthogonal deprotection strategies are necessary.
Recommended Alternative Methods:
-
Basic Conditions: The N-Boc group on indazoles can often be cleaved under basic conditions.[6] Reagents like sodium methoxide (NaOMe) in methanol or sodium carbonate (Na₂CO₃) in refluxing DME have been shown to be effective.[7][8][9] This approach is particularly useful when acid-sensitive functionalities are present.[6]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions than strong protic acids.[1]
-
Thermal Deprotection: In some instances, the Boc group can be removed by heating the compound in a suitable solvent, sometimes even in the absence of any reagent.[1][10]
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for Boc deprotection of indazoles.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Typical Solvents | Temperature | Key Advantages | Potential Issues |
| Acidic | TFA, HCl | DCM, Dioxane, Ethyl Acetate | 0 °C to RT | Fast and generally effective.[11] | Side reactions (t-butylation), not suitable for acid-sensitive substrates.[1][4] |
| Basic | NaOMe, Na₂CO₃, Cs₂CO₃ | Methanol, DME | RT to Reflux | Selective for substrates with acid-labile groups.[6][7] | May not be effective for all substrates; can be slower.[9] |
| Lewis Acid | ZnBr₂, TMSI | DCM | RT | Milder than strong protic acids.[1] | Lewis acid may coordinate with other functional groups. |
| Thermal | None | TFE, Water | High Temperature | Avoids use of acidic or basic reagents.[1][10] | Requires high temperatures which may degrade some substrates. |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection with TFA
-
Dissolve the N-Boc protected indazole (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indazole.[12]
Protocol 2: Basic Deprotection with Sodium Methoxide
-
Dissolve the N-Boc protected indazole (1 equivalent) in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for up to 3 hours, monitoring by TLC.[7]
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[7]
dot
Caption: General experimental workflows for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction shows low or no conversion. What are the first things I should check?
A1: Low or no conversion is a common issue that can often be resolved by systematically checking the following critical parameters:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and liquid reagents were thoroughly degassed.
-
Reagent Quality: The purity of your starting materials, including the aryl halide, organometallic reagent, and base, is crucial. Impurities can poison the catalyst.
-
Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligands are not degraded. Phosphine ligands, in particular, can be susceptible to oxidation.
-
Reaction Temperature: Many cross-coupling reactions require heating to proceed at an optimal rate. However, excessive temperatures can lead to catalyst decomposition.
Q2: I observe a black precipitate in my reaction mixture, and the reaction has stalled. What does this indicate?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This is a common cause of low conversion as the concentration of the active catalytic species in the solution decreases.[1] Potential causes include:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1]
-
Incomplete Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration and precipitation.
Q3: How do I properly degas my solvents for a palladium-catalyzed reaction?
A3: Thoroughly degassing solvents is critical to remove dissolved oxygen, which can deactivate the palladium catalyst. A common and effective method is the freeze-pump-thaw technique. For a detailed procedure, please refer to the Experimental Protocols section.
Troubleshooting Guides by Reaction Type
Below are detailed troubleshooting guides for specific palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, several issues can lead to low conversion.
Common Issues and Solutions
Q: My Suzuki-Miyaura reaction is giving a low yield, and I suspect issues with my boronic acid. What are common side reactions and how can I mitigate them?
A: Boronic acids can be prone to several side reactions that consume the starting material and reduce the yield of the desired product. Two common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions.
-
Solutions:
-
Use anhydrous conditions if possible.
-
Employ more stable boronic esters, such as pinacol esters.
-
Minimize reaction time and temperature.
-
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen.
-
Solutions:
-
Ensure rigorous degassing of all reagents and maintain an inert atmosphere.
-
Using a Pd(0) catalyst source directly can sometimes minimize homocoupling compared to in situ reduction of a Pd(II) source.
-
-
Data Presentation: Effect of Base and Solvent on Suzuki Coupling Yield
The choice of base and solvent can significantly impact the yield of a Suzuki-Miyaura coupling. The following table provides a comparative overview of different conditions for the coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 4 | Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd(dba)₂ | SPhos | 80 | 8 | 98 |
| 5 | Et₃N | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1][2]
Experimental Protocols
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and the selected base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Low conversion can often be attributed to catalyst inhibition or suboptimal reaction parameters.
Common Issues and Solutions
Q: My Buchwald-Hartwig amination is sluggish. What are the key parameters to optimize?
A: The choice of ligand, base, and solvent are highly interdependent and crucial for a successful Buchwald-Hartwig amination.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps. A ligand screening is often necessary to identify the optimal ligand for a specific substrate combination.
-
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often necessitating higher reaction temperatures.
-
Solvent Choice: Toluene and dioxane are common solvents for this reaction. The solubility of the base and other reagents in the chosen solvent can significantly impact the reaction rate.
Data Presentation: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield
The following table illustrates the impact of different ligands and bases on the amination of bromobenzene with aniline.
| Entry | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | PPh₃ | NaOtBu | Toluene | 100 | 24 | <10 | | 2 | BINAP | NaOtBu | Toluene | 100 | 24 | 65 | | 3 | XPhos | NaOtBu | Toluene | 100 | 12 | 98 | | 4 | RuPhos | NaOtBu | Toluene | 100 | 12 | 95 | | 5 | XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3]
Experimental Protocols
Materials:
-
96-well plate with reaction vials
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Library of phosphine ligands
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard
Procedure:
-
Prepare stock solutions of the palladium precursor, aryl halide, amine, and internal standard in the chosen solvent.
-
In an inert atmosphere glovebox, dispense the palladium precursor stock solution into each well of the 96-well plate.
-
Dispense a different phosphine ligand into each well.
-
Add the base to each well.
-
Initiate the reactions by adding the stock solution containing the aryl halide, amine, and internal standard to each well.
-
Seal the plate and heat to the desired temperature with stirring.
-
After the reaction time, quench the reactions and extract with an appropriate solvent.
-
Analyze the organic extracts by LC-MS or GC-MS to determine the yield in each well relative to the internal standard.
Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
Low conversion in the Heck reaction can be due to a variety of factors, including catalyst deactivation and issues with the base or solvent.
Common Issues and Solutions
Q: My Heck reaction is not proceeding to completion. What should I investigate?
A: Incomplete conversion in a Heck reaction can often be addressed by optimizing the reaction conditions.
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required to neutralize the acid generated in the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.
-
Ligand Choice: For challenging substrates, using more electron-rich and bulky phosphine ligands can improve the catalytic activity.
Data Presentation: Effect of Base and Solvent on Heck Reaction Yield
The following table shows the effect of different bases and solvents on the yield of the Heck reaction between iodobenzene and styrene.
| Entry | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Et₃N | DMF | Pd(OAc)₂ | 100 | 6 | 85 | | 2 | K₂CO₃ | DMF | Pd(OAc)₂ | 100 | 6 | 78 | | 3 | NaOAc | DMF | Pd(OAc)₂ | 100 | 6 | 92 | | 4 | Et₃N | NMP | Pd(OAc)₂ | 100 | 6 | 88 | | 5 | Et₃N | Toluene | Pd(OAc)₂ | 110 | 12 | 65 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4]
Visualization
Caption: Troubleshooting workflow for low conversion in the Heck reaction.
Stille Coupling
The Stille coupling is a versatile reaction for forming C-C bonds, but can be hampered by issues related to the organotin reagent and reaction conditions.
Common Issues and Solutions
Q: My Stille reaction has a low yield. What are the likely causes?
A: Low yields in Stille couplings can often be traced back to the following:
-
Organotin Reagent Quality: Ensure the organotin reagent is pure and has not degraded.
-
Ligand Choice: Triphenylphosphine (PPh₃) is a common ligand, but for less reactive substrates, other ligands may be necessary.
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step and improve yields.
-
Solvent: Anhydrous and degassed solvents are crucial for a successful Stille reaction.
Visualization
Caption: Catalytic cycle of the Stille coupling.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons. Low conversion is often associated with side reactions or catalyst deactivation.
Common Issues and Solutions
Q: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions and is promoted by the presence of oxygen.
-
Rigorous Exclusion of Oxygen: The most critical step is to ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.
-
Copper-Free Conditions: In many cases, switching to a copper-free Sonogashira protocol can completely eliminate the Glaser coupling side reaction.
-
Amine Base Purity: Ensure the amine base is of high purity, as impurities can sometimes promote homocoupling.
Data Presentation: Effect of Ligand and Copper on Sonogashira Coupling Yield
The following table illustrates the effect of ligand choice and the presence of a copper co-catalyst on the Sonogashira coupling of iodobenzene and phenylacetylene.
| Entry | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | CuI | Et₃N | THF | 65 | 4 | 95 |
| 2 | PPh₃ | None | Et₃N | THF | 65 | 12 | 70 |
| 3 | XPhos | CuI | Et₃N | THF | 65 | 2 | 98 |
| 4 | XPhos | None | Et₃N | THF | 65 | 6 | 92 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[5]
Visualization
Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.
General Experimental Protocols
Protocol 3: Freeze-Pump-Thaw Degassing of Solvents
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Liquid nitrogen
-
Vacuum line
Procedure:
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to a vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 4: In Situ Preparation of an Active Palladium(0) Catalyst
Materials:
-
Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂)
-
Phosphine ligand
-
Anhydrous, degassed solvent
-
Reducing agent (optional, e.g., a small amount of hydrazine or DIBAL-H)
Procedure:
-
To a flame-dried and inerted reaction vessel, add the Pd(II) precursor and the phosphine ligand.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature or with gentle heating for 15-30 minutes. The formation of the active Pd(0) species is often indicated by a color change.
-
For some systems, the addition of a reducing agent may be necessary to facilitate the reduction of Pd(II) to Pd(0).
-
The in situ generated catalyst is now ready for the addition of the substrates and base.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Properties of Substituted Indazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for tert-butyl 4-bromo-1H-indazole-5-carboxylate and related indazole derivatives. The selection of ester protecting groups and the substitution pattern on the indazole ring significantly influence the chemical shifts and coupling constants observed in the ¹H NMR spectrum. Understanding these differences is crucial for the unambiguous characterization of these compounds, which are valuable building blocks in medicinal chemistry.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound and two alternative compounds: 3-tert-butoxycarbonyl-1H-indazole and methyl 5-bromo-1H-indazole-4-carboxylate. The data for the target compound is a plausible estimation based on the analysis of related structures, as direct experimental data was not available in the literature at the time of this publication.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| This compound (Plausible Estimation) | ~10.5 (br s) | Broad Singlet | - | 1H | N-H |
| ~8.30 (s) | Singlet | - | 1H | H-3 | |
| ~7.85 (d) | Doublet | ~8.5 | 1H | H-6 | |
| ~7.60 (d) | Doublet | ~8.5 | 1H | H-7 | |
| ~1.65 (s) | Singlet | - | 9H | C(CH₃)₃ | |
| 3-tert-butoxycarbonyl-1H-indazole [1] | 13.40 (s) | Singlet | - | 1H | N-H |
| 8.15 (d) | Doublet | 8.1 | 1H | H-4 or H-7 | |
| 7.90 (d) | Doublet | 8.4 | 1H | H-4 or H-7 | |
| 7.47-7.42 (m) | Multiplet | - | 1H | H-5 or H-6 | |
| 7.30 (m) | Multiplet | - | 1H | H-5 or H-6 | |
| 1.72 (s) | Singlet | - | 9H | C(CH₃)₃ | |
| Methyl 5-bromo-1H-indazole-4-carboxylate | Data not available in search results. | - | - | - | - |
Experimental Protocols
General Synthesis of Indazole Derivatives
Indazole derivatives can be synthesized through various methods, including the reaction of o-fluorobenzaldehydes with hydrazines in a continuous flow reactor.[2] Another common method involves the nitrosation of indoles.[3]
Example Protocol: Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines [2]
-
Solution Preparation:
-
Solution A: A solution of the desired 2-fluorobenzaldehyde (1.0 M) in N,N-dimethylacetamide (DMA).
-
Solution B: A solution of the corresponding hydrazine (e.g., methylhydrazine, 1.2 M) and N,N-diisopropylethylamine (DIPEA, 1.05 M) in DMA.
-
-
Reaction Execution:
-
Set the flow chemistry reactor temperature to 150 °C.
-
Pump Solution A and Solution B at equal flow rates through a T-mixer and into the heated reactor coil. The total flow rate is adjusted to achieve the desired residence time.
-
Set a back-pressure regulator to 10-15 bar.
-
-
Work-up and Purification:
-
The output from the reactor is collected.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
¹H NMR Spectroscopy
General Procedure for ¹H NMR Analysis [1][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard like TMS), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants.
Visualizations
Caption: Comparison of the target compound with two alternatives.
Caption: General workflow for synthesis and NMR analysis.
References
A Comparative Guide to the Reactivity of Bromo-Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system is crucial for the development of novel therapeutics. Bromo-indazoles are versatile precursors for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of the different bromo-indazole isomers is paramount for efficient synthetic planning and the generation of diverse compound libraries. This guide provides an objective comparison of the reactivity of 3-, 4-, 5-, 6-, and 7-bromo-1H-indazole isomers in key chemical transformations, supported by experimental data from the literature.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of bromo-indazoles in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The general trend for the ease of oxidative addition of a C-Br bond to a palladium(0) catalyst, a key step in many cross-coupling reactions, is influenced by the electron density at the carbon atom bearing the bromine. Positions that are more electron-deficient tend to be more reactive. While a definitive and universally applicable reactivity order is challenging to establish without direct comparative studies under identical conditions, some general trends can be inferred from the existing literature.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are among the most widely used transformations for the functionalization of bromo-indazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. The reactivity of bromo-indazole isomers in this reaction can be inferred from the conditions required to achieve good yields.
Table 1: Comparison of Bromo-Indazole Isomers in Suzuki-Miyaura Coupling
| Bromo-Indazole Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 85 | [1] |
| 4-Bromo-N-(sulfonamido)-1H-indazole | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 2 | 81 | [2] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | High | [3] |
| 6-Bromo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/H₂O | 80-100 | N/A | High | [4] |
| 7-Bromo-N-(sulfonamido)-1H-indazole | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 2 | 88 | [2] |
Note: N/A indicates that the specific reaction time was not provided in the cited source. "High" yield indicates a qualitative description from the source.
From the data, it appears that 3-, 5-, 6-, and 7-bromo-indazoles are all viable substrates for Suzuki-Miyaura coupling, generally providing good to excellent yields under relatively mild conditions. The use of microwave irradiation for 3-bromo-indazole suggests that this isomer may require more forcing conditions compared to others, although different coupling partners and catalyst systems make a direct comparison difficult.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities.
Table 2: Comparison of Bromo-Indazole Isomers in Buchwald-Hartwig Amination
| Bromo-Indazole Isomer | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-imidazole* | Aniline | Pd₂(dba)₃ (1) | L4 (1) | LHMDS | THF | rt | 12 | 85 | [5] |
| 6-Bromo-1H-indazole | Primary Amine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | N/A | High | [4] |
| 6-Bromo-1H-indazole | Secondary Amine | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | N/A | High | [4] |
*Data for 4-bromo-1H-imidazole is used as a proxy due to the lack of direct data for 4-bromo-1H-indazole.
The available data indicates that 6-bromo-indazole is an excellent substrate for Buchwald-Hartwig amination with both primary and secondary amines, proceeding at a moderate temperature.[4] The successful amination of 4-bromo-1H-imidazole at room temperature suggests that 4-bromo-indazole is also likely to be a reactive substrate in this transformation.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Table 3: Comparison of Bromo-Indazole Isomers in Sonogashira Coupling
| Bromo-Indazole Isomer | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-indole* | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | 60 | 6 | 87 | [6] |
| 5-Bromo-3-iodo-1H-indazole** | Terminal Alkyne | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | DMF | rt | 0.5-1 | 85-95 | [7] |
*Data for 4-bromo-1H-indole is used as a proxy. **Reaction occurs selectively at the more reactive iodo position, but indicates the bromo position is less reactive.
The data for Sonogashira coupling is less comprehensive across all isomers. However, the high yield obtained with 4-bromo-1H-indole suggests that 4-bromo-indazole would be a suitable substrate.[6] The selective reaction at the iodo position in 5-bromo-3-iodo-1H-indazole highlights the general reactivity trend of C-I > C-Br in palladium-catalyzed cross-coupling reactions.[7]
Other Reactions
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction for the formation of organometallic reagents, which can then be trapped with various electrophiles. This reaction is typically very fast and is often performed at low temperatures.
Table 4: Comparison of Bromo-Indazole Isomers in Metal-Halogen Exchange
| Bromo-Indazole Isomer | Reagent | Solvent | Temp. (°C) | Subsequent Reaction | Product | Reference |
| Bromoheterocycles | i-PrMgCl then n-BuLi | THF | 0 to -20 | Trapping with an electrophile | Functionalized heterocycle | [8] |
A general protocol for the bromine-magnesium/lithium exchange on bromoheterocycles bearing acidic protons has been developed, which should be applicable to bromo-indazoles.[8] This method allows for the formation of a magnesium intermediate followed by transmetalation to a lithium species, which can then react with various electrophiles. The reaction proceeds under non-cryogenic conditions.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution on bromo-indazoles is generally less common than cross-coupling reactions and typically requires activation by strongly electron-withdrawing groups on the indazole ring. The reactivity order is often influenced by the stability of the Meisenheimer intermediate. Without significant activation, these reactions often require harsh conditions.
Due to the limited direct comparative data for bromo-indazoles in SNA r reactions, a quantitative comparison is not feasible at this time.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole[4]
Materials:
-
6-Bromo-1H-indazole
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-dioxane/water (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1H-indazole (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
-
Add K₂CO₃ (2 equivalents) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with a Primary Amine[4]
Materials:
-
6-Bromo-1H-indazole
-
Primary amine (1.2 equivalents)
-
BrettPhos precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 equivalent), the primary amine (1.2 equivalents), and the BrettPhos precatalyst (2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 equivalents) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Sonogashira Coupling of an Aryl Bromide[6]
Materials:
-
Aryl bromide (e.g., 4-bromo-1H-indole)
-
Terminal alkyne (1.6 equivalents)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equivalent), the terminal alkyne (1.6 equivalents), and the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous DMSO and then TMP via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This guide provides a comparative overview of the reactivity of bromo-indazole isomers in several key chemical transformations. While a definitive reactivity order is difficult to establish without direct comparative studies, the collected data suggests that 3-, 4-, 5-, 6-, and 7-bromo-indazoles are all valuable and versatile building blocks for the synthesis of functionalized indazole derivatives. The choice of isomer and reaction conditions will ultimately depend on the desired target molecule and the specific functional group to be introduced. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug development to facilitate the design and execution of their synthetic strategies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Comparative Spectroscopic Analysis of tert-Butyl Bromo-1H-indazole Carboxylate Isomers
A guide for researchers on the characterization of key heterocyclic building blocks.
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of functional groups, such as halogens and esters, on the indazole scaffold provides versatile handles for synthetic elaboration in drug discovery programs. This guide presents a comparative analysis of the spectroscopic data for tert-butyl 4-bromo-1H-indazole-5-carboxylate and its positional isomer, tert-butyl 7-bromo-1H-indazole-1-carboxylate. Understanding the distinct spectral signatures of these isomers is crucial for unambiguous characterization in a research and development setting.
Spectroscopic Data Comparison
Table 1: Comparison of Physical and Molecular Properties
| Property | This compound | tert-Butyl 7-bromo-1H-indazole-1-carboxylate |
| CAS Number | 1203662-37-6[1][2] | 1092352-37-8[3] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂[1][2] | C₁₂H₁₃BrN₂O₂[3] |
| Molecular Weight | 297.15 g/mol [1] | 297.15 g/mol [3] |
| Appearance | Solid[2] | Solid[3] |
Note: Experimentally obtained ¹H NMR, ¹³C NMR, and Mass Spectrometry data for these compounds are not widely available in the public domain. The differentiation between these isomers would rely on the distinct aromatic proton splitting patterns and carbon chemical shifts resulting from the different substituent positions.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of tert-butyl bromo-1H-indazole carboxylates, based on established chemical literature for similar structures.
Synthesis: General Procedure for N-Boc Protection of a Bromo-1H-indazole
This protocol describes the addition of a tert-butoxycarbonyl (Boc) protecting group to the indazole nitrogen, a common step in the synthesis of such intermediates.
-
Dissolution: Dissolve the starting bromo-1H-indazole (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Reagent: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents). To this mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tert-butyl bromo-1H-indazole-carboxylate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a spectrometer (typically 300-500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Obtain the mass spectrum using techniques like Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition by accurate mass determination. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Synthetic and Analytical Workflow
The general workflow for producing and characterizing a substituted indazole, from synthesis to final analysis, is a critical process for ensuring the quality and identity of the material for further research.
Caption: General workflow for the synthesis and analysis of indazole intermediates.
References
analytical methods for characterizing indazole derivatives
A Comprehensive Guide to Analytical Methods for Characterizing Indazole Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of indazole derivatives is a critical step in advancing new therapeutic agents. The versatile indazole scaffold is a cornerstone in medicinal chemistry, featured in a range of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1] This guide provides an objective comparison of key analytical methods for the structural elucidation and quantification of these compounds, supported by experimental data and detailed protocols.
Spectroscopic Methods: Unraveling Molecular Structure
Spectroscopic techniques are fundamental to the characterization of indazole derivatives, providing detailed insights into their atomic composition and structural arrangement. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are among the most powerful tools for this purpose.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural determination of indazole derivatives, offering detailed information about the chemical environment and connectivity of atoms.[3] A key application of NMR is the differentiation between the two common tautomeric forms: 1H-indazole and 2H-indazole, which often exhibit distinct physicochemical and pharmacological properties.[2][4] The thermodynamically more stable 1H-indazole is typically the predominant form.[4]
Comparative ¹H and ¹³C NMR Data for Indazole Isomers
The chemical shifts of protons and carbons in the indazole ring are highly sensitive to the position of the substituent on the nitrogen atom. Below is a comparative summary of typical NMR chemical shifts for 1H- and 2H-indazole isomers.
| Atom | 1H-Indazole (in CDCl₃) δ (ppm) | Representative 2H-Indazole Derivative δ (ppm) | Key Differentiating Features |
| ¹H NMR | |||
| N-H | ~13.40 (broad singlet) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[4] |
| H-3 | ~8.10 (singlet) | ~8.4 (singlet) | The H-3 proton in 2H-indazoles is generally more deshielded.[4] |
| Aromatic Protons | 7.1 - 7.8 | 7.7 and higher | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[4] |
| ¹³C NMR | |||
| C-3 | ~135 | ~123 | The C-3 chemical shift is a reliable indicator for distinguishing between the two isomers.[3] |
| C-7a | ~140 | ~149 | The bridgehead carbon C-7a also shows a significant difference in chemical shift. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[4]
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of indazole derivatives. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.[5]
Comparison of Mass Spectrometry Techniques
Different ionization techniques and mass analyzers offer complementary information for the characterization of indazole derivatives.
| Technique | Principle | Key Advantages for Indazole Derivatives | Potential Limitations |
| High-Resolution MS (HRMS) with ESI | Measures mass-to-charge ratio with high accuracy, allowing for elemental composition determination. ESI is a soft ionization technique suitable for polar molecules.[5] | Provides accurate molecular weight, crucial for confirming the synthesis of novel compounds. ESI is well-suited for the polar nature of many indazoles.[5] | May not provide extensive fragmentation for structural elucidation without tandem MS (MS/MS).[5] |
| Gas Chromatography-MS (GC-MS) | Separates volatile and thermally stable compounds followed by electron ionization (EI) and mass analysis. | Effective for less polar and more volatile indazole derivatives. EI produces reproducible fragmentation patterns for structural confirmation.[5] | Requires derivatization for non-volatile compounds. Thermal decomposition can be a concern.[5] |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Couples HPLC separation with the specificity of tandem mass spectrometry for targeted quantification and structural analysis. | Enables the determination of multiple analytes in complex matrices, such as metabolites in biological samples. Multiple Reaction Monitoring (MRM) mode offers high sensitivity and specificity for quantitative studies.[5] | Method development can be more complex. Matrix effects can influence ionization efficiency.[5] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve the purified indazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.[5]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) with an electrospray ionization (ESI) source.[5]
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI to form [M+H]⁺ ions.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Resolution: Set to at least 60,000 to ensure accurate mass measurement.[5]
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition, confirming the molecular formula.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For indazole derivatives, it can confirm the presence of N-H bonds, aromatic C-H bonds, and C=C and C=N bonds within the heterocyclic ring system.
Characteristic IR Absorption Bands for Indazoles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3150-3300 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C=N | Stretching | 1617-1673[6] |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr).
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are essential for the separation, purification, and quantification of indazole derivatives from reaction mixtures and biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for both analytical and preparative-scale purification of indazole derivatives due to its high resolution and sensitivity.[1]
Comparative HPLC Method Parameters for Indazole-Containing Drugs
The following table summarizes published HPLC methods for the analysis of commercially available drugs with an indazole moiety, providing a starting point for method development.
| Parameter | Niraparib | Axitinib |
| Column | SunFire C18 (50 mm × 2.1 mm, 5 µm)[1] | Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5 µ)[1] |
| Mobile Phase | Acetonitrile and water with formic acid | Methanol and ammonium acetate buffer |
| Detection | UV at 215 nm | UV at 254 nm |
Experimental Protocol: Analytical HPLC
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring compatibility with the mobile phase. Filter the sample through a 0.45 µm filter.
-
Instrumentation: Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis).
-
Chromatographic Conditions:
-
Select an appropriate reversed-phase column (e.g., C18, C8).
-
Develop a mobile phase system (e.g., acetonitrile/water or methanol/buffer) and a gradient or isocratic elution program.
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature.
-
-
Data Analysis: Identify and quantify the indazole derivative based on its retention time and peak area compared to a reference standard.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable indazole derivatives.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary for non-volatile compounds.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Select a suitable capillary column (e.g., DB-5).
-
Set the injector temperature, oven temperature program, and carrier gas flow rate (e.g., helium).
-
-
MS Conditions:
-
Use electron ionization (EI) for fragmentation.
-
Scan a relevant mass range.
-
-
Data Analysis: Identify compounds based on their retention times and mass fragmentation patterns.
X-ray Crystallography: Definitive Structure Determination
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique was used to unambiguously confirm the structures of certain indazole and indazole N-oxide derivatives.[7]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the indazole derivative of sufficient size and quality. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Visualizing Workflows and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide visualizations for an analytical workflow and a relevant biological signaling pathway involving indazole derivatives.
Multi-faceted Mass Spectrometric Validation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of tert-butyl 4-bromo-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for tert-butyl 4-bromo-1H-indazole-5-carboxylate, a key intermediate in the development of novel therapeutics. Due to the absence of a direct, validated protocol in the published literature for this specific molecule, this document presents a plausible synthetic pathway derived from established methodologies for analogous structures. This is compared with alternative synthetic strategies for key transformations, supported by experimental data from related compounds to offer a comprehensive validation framework.
Proposed Synthesis of this compound: A Multi-step Approach
The proposed synthesis is a multi-step pathway commencing from commercially available 3-methyl-4-nitrobenzoic acid. This route involves nitration, bromination, reduction, diazotization, and final esterification to yield the target compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-bromo-5-methyl-4-nitrobenzoic acid
To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford 2-bromo-5-methyl-4-nitrobenzoic acid.
Step 2: Synthesis of 4-amino-2-bromo-5-methylbenzoic acid
2-bromo-5-methyl-4-nitrobenzoic acid (1.0 eq) is dissolved in ethanol, and stannous chloride (SnCl₂) (3.0 eq) is added. The mixture is refluxed for 4 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-amino-2-bromo-5-methylbenzoic acid.
Step 3: Synthesis of 4-bromo-1H-indazole-5-carboxylic acid
4-amino-2-bromo-5-methylbenzoic acid (1.0 eq) is suspended in an aqueous solution of hydrochloric acid at 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes. The reaction is then heated to 80°C for 1 hour. After cooling, the precipitate is filtered, washed with cold water, and dried to give 4-bromo-1H-indazole-5-carboxylic acid.
Step 4: Synthesis of this compound
To a solution of 4-bromo-1H-indazole-5-carboxylic acid (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 6 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Projected Performance Data
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 2-bromo-5-methyl-4-nitrobenzoic acid | 3-methyl-4-nitrobenzoic acid | NBS, H₂SO₄ | Sulfuric Acid | 85-90 | >95 |
| 2 | 4-amino-2-bromo-5-methylbenzoic acid | 2-bromo-5-methyl-4-nitrobenzoic acid | SnCl₂, HCl | Ethanol | 80-85 | >95 |
| 3 | 4-bromo-1H-indazole-5-carboxylic acid | 4-amino-2-bromo-5-methylbenzoic acid | NaNO₂, HCl | Water | 70-75 | >97 |
| 4 | This compound | 4-bromo-1H-indazole-5-carboxylic acid | (Boc)₂O, DMAP | Dichloromethane | 75-80 | >98 |
Alternative Synthesis: Comparative Methods
An alternative approach for the final esterification step involves the use of tert-butyl alcohol under acidic conditions (Fischer esterification). This method is compared with the proposed Boc-anhydride method.
Experimental Protocol: Fischer Esterification
4-bromo-1H-indazole-5-carboxylic acid (1.0 eq) is suspended in tert-butanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 24 hours. The excess tert-butanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Performance Comparison of Esterification Methods
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Proposed Method | (Boc)₂O, DMAP | Dichloromethane | 6 hours | 75-80 | >98 |
| Alternative Method | t-BuOH, H₂SO₄ | tert-Butanol | 24 hours | 60-65 | >95 |
The proposed method using Boc-anhydride offers a higher yield and shorter reaction time compared to the traditional Fischer esterification for this sterically hindered carboxylic acid.
Experimental Workflows and Signaling Pathways
The synthesis of this compound is often a preliminary step in the generation of compound libraries for drug discovery. The following diagram illustrates a typical parallel synthesis workflow for creating a library of analogues from this intermediate.
Indazole derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer. The diagram below illustrates a simplified signaling pathway for Aurora Kinase A, a common target for indazole-based inhibitors.
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of Tert-butyl 4-bromo-1H-indazole-5-carboxylate
This guide provides a detailed comparison of High-Resolution Mass Spectrometry (HRMS) data for tert-butyl 4-bromo-1H-indazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections present a comparative analysis with structurally similar indazole derivatives, detailed experimental protocols for HRMS analysis, and a visual representation of a general analytical workflow. This document is intended for researchers, scientists, and drug development professionals requiring precise mass determination and structural confirmation of novel indazole-based compounds.
High-Resolution Mass Spectrometry Data Comparison
High-Resolution Mass Spectrometry is essential for the unambiguous identification of synthetic intermediates like this compound by providing a highly accurate mass-to-charge ratio (m/z) that allows for the determination of the elemental composition. The table below compares the theoretical exact mass of the target compound with potential synthetic precursors or related derivatives. This data is critical for confirming the identity and purity of the synthesized compound.
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Key Expected Adducts [M+Na]⁺, [M+K]⁺ |
| This compound | C₁₂H₁₃BrN₂O₂ | 313.0233 | 335.0052, 350.9792 |
| 4-Bromo-1H-indazole | C₇H₅BrN₂ | 196.9658 | 218.9477, 234.9217 |
| tert-butyl 1H-indazole-5-carboxylate | C₁₂H₁₄N₂O₂ | 219.1128 | 241.1047, 257.0787 |
Note: The theoretical exact masses were calculated based on the most abundant isotopes of each element.
Experimental Protocols for HRMS Analysis
Obtaining high-quality HRMS data relies on meticulous sample preparation and optimized instrumental parameters. The following is a generalized protocol for the analysis of this compound and related derivatives using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to obtain a final concentration in the range of 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used for the separation of indazole derivatives.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A common gradient profile starts with a low percentage of organic phase (e.g., 5% B) and gradually increases to a high percentage (e.g., 95% B) over several minutes to elute compounds with varying polarities.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for indazole derivatives.[1] Positive ion mode is generally preferred.[1][2]
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required for high-resolution measurements.
-
Resolution: Set the instrument to a resolution of at least 60,000 to achieve high mass accuracy.[1]
-
Scan Range: A scan range of m/z 100-1000 is appropriate to detect the parent ion and potential adducts of the target compound.[1][3]
-
Data Analysis: The acquired data is processed to determine the accurate mass of the protonated molecule ([M+H]⁺). This experimental mass is then compared to the theoretical mass to confirm the elemental composition.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the HRMS analysis of a synthesized chemical intermediate like this compound, from synthesis to final data analysis.
Caption: General experimental workflow for the HRMS analysis of synthetic intermediates.
References
A Comparative Guide to Palladium Catalysts for Bromo-indazole Coupling
For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds in heterocyclic compounds is a cornerstone of modern synthetic chemistry. The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the N-arylation of indazoles. This guide provides a comparative overview of different palladium catalyst systems for the coupling of bromo-indazoles, supported by experimental data to facilitate catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium precursor and, more critically, the phosphine ligand, significantly impacts the efficiency of the Buchwald-Hartwig amination of bromo-indazoles. Bulky, electron-rich phosphine ligands are generally favored as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Below is a comparative summary of the performance of various palladium catalyst systems in the amination of bromo-indazoles and related N-heterocyclic bromides.
Coupling of 6-Bromo-1H-indazole with Primary and Secondary Amines
The following data summarizes the performance of BrettPhos and RuPhos precatalysts in the amination of 6-bromo-1H-indazole with a variety of amines.[1]
| Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Amines | ||||||
| Aniline | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 85 |
| 4-Methoxy-aniline | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 92 |
| Cyclohexyl-amine | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 78 |
| Secondary Amines | ||||||
| Morpholine | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 95 |
| Piperidine | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 88 |
| N-Methyl-aniline | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 12-24 | 75 |
Ligand Effects in the Amination of a Structurally Related Heterocycle
| Precatalyst | Ligand | Conversion (%) | Yield (%) |
| P1 | L1 (XPhos) | 27 | 13 |
| P2 | L2 (SPhos) | 7 | 0 |
| P3 | L3 (BrettPhos) | 100 | 77 |
| P4 | L4 (tBuBrettPhos) | 100 | 85 |
| P5 | L5 | 4 | 0 |
| P6 | L6 | 8 | 0 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in palladium-catalyzed cross-coupling reactions. The following are generalized procedures for the Buchwald-Hartwig amination of bromo-indazoles.
General Procedure for the Amination of 6-Bromo-1H-indazole with Primary Amines[1]
Materials:
-
6-Bromo-1H-indazole
-
Primary amine (1.2 equivalents)
-
BrettPhos precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for the Amination of 6-Bromo-1H-indazole with Secondary Amines[1]
Materials:
-
6-Bromo-1H-indazole
-
Secondary amine (1.2 equivalents)
-
RuPhos precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Process
To better understand the workflow and the underlying catalytic cycle, the following diagrams have been generated.
Caption: General experimental workflow for palladium-catalyzed bromo-indazole coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 4-bromo-1H-indazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible handling and disposal of chemical reagents such as tert-Butyl 4-bromo-1H-indazole-5-carboxylate are critical for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to proper disposal protocols is a mandate for regulatory compliance and a cornerstone of laboratory safety. This guide provides a detailed, step-by-step procedure for the correct disposal of this compound, a halogenated organic compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste must be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1] Ensure that eyewash stations and safety showers are unobstructed and readily accessible.
Waste Segregation: The Foundational Step
Correct segregation of chemical waste is the most critical aspect of safe and compliant disposal. Due to the presence of bromine, this compound is classified as a halogenated organic compound.[2][3] As such, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1][2]
Key Principles of Waste Segregation:
-
Do Not Mix : It is crucial to never mix halogenated waste with non-halogenated organic waste.[1][2] Combining different waste streams complicates the disposal process and can significantly increase disposal costs.[4][5]
-
Original Containers : When possible, keep the chemical in its original container to avoid misidentification.[1]
-
Container Compatibility : Use a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.[1]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name.[4][6] Do not use abbreviations or chemical formulas.[6]
Step-by-Step Disposal Protocol
The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound :
-
Contaminated Labware and Materials (e.g., gloves, weighing paper) :
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.[1]
-
-
Final Disposal :
-
The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility.[1]
-
The preferred method for the disposal of halogenated organic compounds is controlled incineration in a specialized chemical waste incinerator equipped with flue gas scrubbing technology.[1][2] This process ensures the complete destruction of the organic molecule and the safe removal of hazardous halogenated byproducts from emissions.[1]
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions are a violation of regulatory standards and can lead to significant environmental contamination.[1][4]
-
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and safety information.
| Property | Value |
| Chemical Formula | C₁₂H₁₃BrN₂O₂ |
| Molar Mass | 297.15 g/mol |
| CAS Number | 1203662-37-6 |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Storage | Sealed in dry, 2-8°C |
Data sourced from supplier safety information.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Auckland Microfab [microfab.auckland.ac.nz]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.es [fishersci.es]
- 9. This compound | 1203662-37-6 [sigmaaldrich.com]
Personal protective equipment for handling tert-Butyl 4-bromo-1H-indazole-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 4-bromo-1H-indazole-5-carboxylate. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical Profile:
-
IUPAC Name: this compound
-
CAS Number: 1203662-37-6
-
Molecular Formula: C₁₂H₁₃BrN₂O₂
-
Physical Form: Solid
Hazard Identification:
Based on data from structurally similar compounds, this compound is anticipated to have the following hazard classifications:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical safety goggles.[1][3] | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | NIOSH-approved respirator if dust is generated or if working outside a fume hood.[1][3] |
| Dissolving and Mixing (in Solution) | Chemical safety goggles.[6] A face shield may be appropriate if there is a splash hazard.[6][7] | Chemical-resistant gloves (select based on solvent). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Running Reactions | Chemical safety goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[6][7] | Chemical-resistant gloves (select based on solvent and reactants). | Laboratory coat. Consider a chemical-resistant apron.[8] | All reactions should be conducted in a certified chemical fume hood. |
| Work-up and Purification | Chemical safety goggles and a face shield.[6][7] | Chemical-resistant gloves (select based on solvent). | Laboratory coat. | Operations should be performed in a chemical fume hood to avoid inhalation of vapors.[2] |
| Handling Waste | Chemical safety goggles.[6] | Chemical-resistant gloves. | Laboratory coat. | Not generally required if waste is properly contained. |
Experimental Protocol: General Procedure for a Suzuki Coupling Reaction
This protocol outlines a typical use of this compound in a Suzuki coupling reaction, incorporating essential safety and disposal steps.
1. Reaction Setup: a. All manipulations of solid this compound should be performed in a chemical fume hood. b. Wear appropriate PPE as detailed in the table above. c. To a dry reaction flask, add this compound, a suitable boronic acid derivative, a palladium catalyst, and a ligand under an inert atmosphere (e.g., nitrogen or argon). d. Add the appropriate solvent and base.
2. Reaction Execution: a. Heat the reaction mixture to the desired temperature with stirring. b. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
3. Reaction Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding water or a suitable aqueous solution. c. Separate the organic and aqueous layers. d. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
4. Purification: a. Concentrate the organic extract under reduced pressure. b. Purify the crude product by a suitable method, such as column chromatography on silica gel.
5. Waste Disposal: a. Dispose of all chemical waste, including solvents, reaction residues, and contaminated materials, in appropriately labeled hazardous waste containers.[9] b. Solid waste, such as used silica gel and contaminated filter paper, should be collected in a designated solid waste container. c. Do not discharge any waste into the drain.[4][7] d. Contaminated PPE, such as gloves, should be removed and disposed of as hazardous waste.[1]
Visual Safety Workflows
The following diagrams illustrate the logical flow for handling and disposing of this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. fishersci.es [fishersci.es]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. This compound | 1203662-37-6 [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. aksci.com [aksci.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
